Product packaging for Caldiamide sodium(Cat. No.:CAS No. 131410-50-9)

Caldiamide sodium

Cat. No.: B058181
CAS No.: 131410-50-9
M. Wt: 479.47 g/mol
InChI Key: YOVKQJBQALQTMU-UHFFFAOYSA-K
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Description

Caldiamide sodium is a highly specialized, research-grade complex of gadolinium (Gd³⁺) designed for use as a calcium-sensitive magnetic resonance imaging (MRI) contrast agent. Its primary research value lies in its unique mechanism of action: the compound exhibits a significant increase in longitudinal relaxivity (r1) upon binding to calcium ions (Ca²⁺). This property allows researchers to non-invasively visualize and quantify spatial and temporal fluctuations in intracellular calcium concentration in real-time using T1-weighted MRI. The key application of this compound is in the field of molecular and functional imaging, where it serves as a critical tool for investigating calcium signaling pathways in vitro and in pre-clinical models. This includes studies of neuronal activity, cardiac muscle contraction, cell signaling cascades, and apoptotic processes. The compound offers a stable, reversible, and quantifiable response to physiological changes in calcium, providing a distinct advantage over fluorescent dyes by enabling deep-tissue penetration and three-dimensional spatial resolution. As a research tool, this compound is instrumental for advancing our understanding of cellular physiology and pathophysiology in conditions where calcium homeostasis is disrupted.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26CaN5NaO8 B058181 Caldiamide sodium CAS No. 131410-50-9

Properties

IUPAC Name

calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVKQJBQALQTMU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26CaN5NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157033
Record name Caldiamide sodium anhydrous
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Molecular Weight

479.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131410-50-9
Record name Calciate(1-), [5,8-bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-, sodium (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131410-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caldiamide sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131410509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caldiamide sodium anhydrous
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALDIAMIDE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G03615Q60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Caldiamide Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldiamide sodium is a chelating agent that has been noted for its biological activities, particularly as an analog of gadodiamide, a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). While direct research on the specific molecular mechanisms of this compound is limited, extensive studies on its analog, gadodiamide, have elucidated a primary mechanism of action centered on the induction of apoptosis, or programmed cell death, in various cell types, including chondrocytes. This technical guide synthesizes the available data to present a comprehensive overview of the presumed mechanism of action of this compound, based on the activities of its well-studied analog. The core of this mechanism involves the activation of the intrinsic apoptotic pathway, a critical process in cellular homeostasis and disease.

Core Mechanism: Induction of Intrinsic Apoptosis

The primary mechanism of action attributed to this compound, inferred from studies on gadodiamide, is the induction of apoptosis through the mitochondrial (intrinsic) pathway. This process is initiated by cellular stress induced by the compound, leading to a cascade of molecular events culminating in cell death. This pathway is characterized by changes in mitochondrial membrane permeability and the activation of a specific cascade of caspase enzymes.

Quantitative Data on Gadodiamide-Induced Cytotoxicity

The cytotoxic effects of gadodiamide have been quantified in various cell lines, providing insights into the concentrations required to induce cell death. The following table summarizes the effect of gadodiamide on the viability of human keratinocyte (HaCaT) cells.

Gadodiamide Concentration (mM)Mean Cell Viability (%)Standard Deviation
0 (Control)100-
0.65~100-
1.3~100-
2.6~80-
5.2~60-
13~40-
26~20-
Data adapted from a study on HaCaT cells treated for 24 hours.[1]
Signaling Pathway of this compound-Induced Apoptosis

The apoptotic signaling cascade initiated by this compound's analog, gadodiamide, involves a series of well-defined molecular events. The process begins with the dysregulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This is a critical "point of no return" in the apoptotic process.

G cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Caldiamide_Sodium This compound (via Gadodiamide analog) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Caldiamide_Sodium->Bcl2 Downregulates Bax Bax / Bak (Pro-apoptotic) Caldiamide_Sodium->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activates Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 (Executioner Caspase) Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Figure 1: Signaling pathway of apoptosis induced by this compound's analog.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic mechanism of gadodiamide, which can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.65, 1.3, 2.6, 5.2, 13, and 26 mM of gadodiamide) and a vehicle control for 24 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Nuclear Staining for Apoptosis (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes characteristic of apoptosis.

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compound.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash with PBS and incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

  • Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the nuclei using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3.

  • Cell Lysis: Treat and harvest cells as for Western blotting, and lyse in a specific caspase assay buffer.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 440 nm.

G cluster_sample_prep Sample Preparation cluster_assays Experimental Assays cluster_results Data Analysis Start Cell Culture & Treatment Harvest Harvest Cells Start->Harvest MTT MTT Assay (Cell Viability) Start->MTT DAPI DAPI Staining (Apoptosis Morphology) Start->DAPI Lyse Lyse Cells Harvest->Lyse Quantify Protein Quantification Lyse->Quantify Caspase Caspase Activity Assay Lyse->Caspase WB Western Blot (Protein Expression) Quantify->WB Viability_Data Cell Viability Data MTT->Viability_Data Morphology_Data Nuclear Morphology Images DAPI->Morphology_Data Protein_Data Protein Expression Levels WB->Protein_Data Activity_Data Caspase Activity Levels Caspase->Activity_Data

Figure 2: General experimental workflow for investigating the mechanism of action.

Conclusion

References

Caldiamide Sodium: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Functional Role of Caldiamide Sodium in Pharmaceutical Formulations.

Introduction

This compound is a specialized chemical entity primarily utilized as a chelating agent in pharmaceutical formulations. Its most prominent application is as an additive in gadodiamide-based contrast agents for Magnetic Resonance Imaging (MRI). In this context, this compound plays a crucial role in ensuring the safety of the contrast medium by sequestering any free gadolinium ions (Gd³⁺), which are potentially toxic. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and functional applications of this compound, with a focus on its mechanism of action and relevant experimental considerations.

Chemical Structure and Properties

This compound is the sodium salt of the calcium chelate of N,N-Bis[2-[(carboxymethyl)[(methylamino)carbonylmethyl]amino]ethyl]glycine. The presence of multiple carboxyl and amide groups within its structure endows it with strong metal-chelating capabilities.

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference(s)
IUPAC Name calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate[1]
Synonyms This compound, UNII-1M6415C70M, [5,8-bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]calciate(1-)-sodium[2][3]
CAS Number 122760-91-2 (salt), 131410-50-9 (anhydrous)[1][2]
Molecular Formula C₁₆H₂₆CaN₅NaO₈ (anhydrous)[1]
Molecular Weight 479.47 g/mol (anhydrous)[1]
Melting Point >205°C (decomposition)[4]
Solubility Soluble in water.
Appearance White to off-white solid.

Mechanism of Action and Functional Role

The primary function of this compound in pharmaceutical formulations, particularly in gadodiamide injections, is to act as a scavenger for free gadolinium ions. Gadodiamide itself is a chelate of gadolinium with the ligand DTPA-BMA (diethylenetriaminepentaacetic acid bismethylamide). However, there is a potential for a small amount of free, toxic Gd³⁺ ions to exist in equilibrium or to be released from the chelate in vivo.

This compound, which is the calcium and sodium salt of the same DTPA-BMA ligand, is added in excess to the formulation. Due to the principles of chemical equilibrium, the presence of a high concentration of the Ca²⁺-DTPA-BMA complex helps to prevent the dissociation of the Gd³⁺-DTPA-BMA complex. Furthermore, any free Gd³⁺ that may be present will be readily chelated by the available DTPA-BMA from this compound, displacing the calcium ion. This is because gadolinium has a higher affinity for the DTPA-BMA ligand than calcium.

This mechanism is a critical safety feature of gadodiamide formulations, minimizing the risk of gadolinium-related toxicity, such as Nephrogenic Systemic Fibrosis (NSF).

In Vivo Transchelation

Once administered, this compound can undergo a process known as transchelation, where the calcium ion in its complex is exchanged for other endogenous metal ions, primarily zinc (Zn²⁺) and to a lesser extent, copper (Cu²⁺). Studies in rats have shown that after intravenous administration, the majority of this compound is excreted unchanged. However, small amounts of the zinc and copper forms of the DTPA-BMA ligand can be detected in the urine. This indicates that while transchelation occurs, it is a minor metabolic pathway for this compound.

G Chelation Mechanism of this compound cluster_0 Gadodiamide Formulation cluster_1 In Vivo Environment Gadodiamide (Gd-DTPA-BMA) Gadodiamide (Gd-DTPA-BMA) Free_Gd Free Gd³⁺ (toxic) Gadodiamide (Gd-DTPA-BMA)->Free_Gd Potential dissociation Caldiamide_sodium (Ca-Na-DTPA-BMA) Caldiamide_sodium (Ca-Na-DTPA-BMA) Caldiamide_sodium (Ca-Na-DTPA-BMA)->Free_Gd Chelates Endogenous_Metals Endogenous Metals (Zn²⁺, Cu²⁺) Caldiamide_sodium (Ca-Na-DTPA-BMA)->Endogenous_Metals Transchelation Safe_Excretion Safe Excretion Free_Gd->Safe_Excretion Forms stable complex

Chelation and Transchelation Pathways

Experimental Protocols

Detailed, publicly available, and validated experimental protocols for the synthesis and analysis of this compound are scarce. The following sections provide generalized methodologies based on information from patent literature and general analytical principles for similar compounds.

Synthesis of this compound

The synthesis of this compound generally involves the reaction of diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA) with a calcium salt and a sodium salt in an aqueous solution.

Materials:

  • Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA)

  • Calcium hydroxide (Ca(OH)₂) or Calcium acetate (Ca(CH₃COO)₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Membrane filter (0.45 µm)

General Procedure:

  • DTPA-BMA is dissolved in distilled water with stirring, and the solution may be heated to facilitate dissolution.

  • A stoichiometric amount of a calcium salt (e.g., calcium hydroxide) is added to the solution, and the reaction is allowed to proceed, often with heating, until a clear solution is obtained.

  • Following the formation of the calcium complex, a stoichiometric amount of a sodium salt (e.g., sodium hydroxide) is added to the reaction mixture.

  • The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete formation of the desired product.

  • Once the reaction is complete, the solution is filtered through a membrane filter to remove any particulate matter.

  • The final product, this compound, can be isolated from the aqueous solution by methods such as lyophilization (freeze-drying) or crystallization.

G General Synthesis Workflow for this compound Start Start Dissolve_DTPA_BMA Dissolve DTPA-BMA in Water Start->Dissolve_DTPA_BMA Add_Calcium_Salt Add Calcium Salt (e.g., Ca(OH)₂) Dissolve_DTPA_BMA->Add_Calcium_Salt React_1 React to form Calcium Complex Add_Calcium_Salt->React_1 Add_Sodium_Salt Add Sodium Salt (e.g., NaOH) React_1->Add_Sodium_Salt React_2 React to form this compound Add_Sodium_Salt->React_2 Monitor_Reaction Monitor by HPLC React_2->Monitor_Reaction Monitor_Reaction->React_2 Incomplete Filter_Solution Filter through Membrane Monitor_Reaction->Filter_Solution Reaction Complete Isolate_Product Isolate by Lyophilization/Crystallization Filter_Solution->Isolate_Product End End Isolate_Product->End

Synthesis Workflow
High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Example Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. UV detection at a low wavelength (e.g., 210-220 nm) may be possible. Alternatively, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation: Any developed HPLC method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This compound is a critical component in ensuring the safety of gadodiamide-based MRI contrast agents. Its function as a chelating agent to sequester free gadolinium ions is a well-understood and vital mechanism. While detailed experimental protocols for its synthesis and analysis are not widely published, the general principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmaceutical excipient. Further research into its potential biological interactions beyond simple chelation may reveal additional facets of its toxicological and pharmacological profile.

References

A Technical Guide to the Laboratory-Scale Synthesis and Purification of Caldiamide Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldiamide sodium (CAS No: 131410-50-9 for the anhydrous form) is the sodium calcium salt of diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA).[1][2] Its chemical formula is C₁₆H₂₆CaN₅NaO₈ with a molecular weight of approximately 479.47 g/mol .[1][3] this compound serves a critical function as a chelating agent and is used as an additive in the formulation of the MRI contrast agent Gadodiamide (Omniscan®).[2][4][5] Its primary role is to sequester any free gadolinium (Gd³⁺) ions that might dissociate from the primary complex, thereby mitigating potential toxicity.[4] Additionally, some studies have identified it as an apoptosis-inducing agent in chondrocytes.

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound, based on methodologies described in patent literature. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to aid researchers in its preparation for laboratory use.

Physicochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound (Anhydrous)

PropertyValueReference
CAS Number 131410-50-9[1]
Molecular Formula C₁₆H₂₆CaN₅NaO₈[1]
Molecular Weight 479.47 g/mol [1][3]
IUPAC Name calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate[1]
Canonical SMILES CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2][1]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Dosing)

ParameterValueReference
Elimination Half-life 0.31 h[5]
Distribution Volume 244 ml/kg[5]
Plasma Clearance 9.2 ml/min/kg[5]
Urinary Excretion (4 h) 86.6% of dose[5]
Urinary Excretion (120 h) 95.3% of dose[5]
Fecal Excretion (120 h) 3.3% of dose[5]

Experimental Protocols

The following protocols are adapted from patent literature for laboratory-scale synthesis and purification.

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA) with calcium and sodium sources.[2]

Materials:

  • Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA)

  • Calcium Hydroxide (Ca(OH)₂) or Calcium Acetate

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Membrane filter (e.g., 0.22 µm)

Procedure:

  • Dissolution: Dissolve the starting material, DTPA-BMA, in distilled water in a suitable reaction vessel.

  • Sodium Salt Formation: To the stirred solution, add 0.5-2 equivalents of a sodium source, such as sodium hydroxide. The reaction can be monitored by pH.

  • Calcium Chelation: Subsequently, add 0.5-2 equivalents of a calcium source, such as calcium hydroxide, to the reaction mixture.

  • Reaction: Maintain the reaction temperature between 20°C and 60°C, with continuous stirring, until the reaction is complete.[2] Reaction completion can be monitored using High-Performance Liquid Chromatography (HPLC).[2]

  • Filtration: Upon completion, filter the reaction solution through a membrane filter to remove any particulate matter.

  • Isolation: The resulting filtrate containing this compound can be processed for purification and isolation, for instance, through crystallization, lyophilization, or spray drying to obtain the final product.[2]

Protocol 2: Purification of this compound

This protocol details a two-stage purification process involving recrystallization and beating, as described in patent literature, to achieve high purity.[4]

Materials:

  • Crude this compound

  • Alcohol solvent (e.g., Ethanol, Methanol)

  • Organic solvent for precipitation (e.g., Acetone)

  • Polar aprotic solvent (e.g., Acetonitrile)

  • Vacuum oven

Procedure:

  • Recrystallization - Dissolution: Add the crude this compound to an alcohol solvent. Heat the mixture to 30°C - 50°C with stirring until the solid is completely dissolved.[4] Filter the warm solution to remove any insoluble impurities.

  • Recrystallization - Precipitation: To the clear filtrate, add an organic solvent such as acetone. Cool the mixture to 10°C - 15°C and continue stirring to induce crystallization.

  • Recrystallization - Isolation: Collect the precipitated crystals by centrifugation or vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the product in a vacuum oven at 50°C - 65°C.[4]

  • Beating: Add the product from the previous step to a polar aprotic solvent like acetonitrile. Stir the suspension (beating) at a controlled temperature of 15°C - 20°C.

  • Final Isolation: Collect the purified product by centrifugation or filtration. Wash the final product and dry it under vacuum at 50°C - 65°C to yield high-purity this compound.[4]

Visualizations

Synthesis and Purification Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Workflow Workflow for the Synthesis of this compound Start Start: DTPA-BMA Dissolve Dissolve in Distilled Water Start->Dissolve Add_Na Add Sodium Source (e.g., NaOH) Dissolve->Add_Na Add_Ca Add Calcium Source (e.g., Ca(OH)2) Add_Na->Add_Ca React React at 20-60°C Add_Ca->React Filter Membrane Filtration React->Filter End End: Crude This compound Solution Filter->End

Caption: A flowchart of the this compound synthesis process.

Purification_Workflow Workflow for the Purification of this compound Crude Crude this compound Dissolve Dissolve in Alcohol (30-50°C) Crude->Dissolve Precipitate Add Acetone, Cool to 10-15°C, Crystallize Dissolve->Precipitate Isolate1 Isolate & Dry (50-65°C) Precipitate->Isolate1 Beating Beating in Acetonitrile (15-20°C) Isolate1->Beating Isolate2 Final Isolation & Drying (50-65°C) Beating->Isolate2 Pure High-Purity This compound Isolate2->Pure

Caption: A flowchart of the this compound purification process.

Functional Role and Biological Activity

The primary application of this compound is as a safety measure in MRI contrast agents. The diagram below illustrates this functional relationship.

Functional_Role Functional Role of this compound in Gadodiamide Formulations Gadodiamide Gadodiamide (Gd-DTPA-BMA) Dissociation In vivo Dissociation (Potential) Gadodiamide->Dissociation can undergo FreeGd Free Gd³⁺ Ion (Toxic) Dissociation->FreeGd Chelation Chelation (Transmetalation) FreeGd->Chelation Caldiamide This compound (Ca-DTPA-BMA-Na) Caldiamide->Chelation acts as chelator SafeComplex Gd-DTPA-BMA (Stable, Re-complexed) Chelation->SafeComplex forms FreeCa Free Ca²⁺ Ion (Physiological) Chelation->FreeCa releases

Caption: The role of this compound in chelating free Gadolinium.

While the primary function is chelation, this compound has been noted to induce apoptosis in chondrocytes. The exact signaling pathway is not well-documented in publicly available literature, but the logical relationship can be shown.

Biological_Activity Reported Biological Activity of this compound Caldiamide This compound Apoptosis Apoptosis (Programmed Cell Death) Caldiamide->Apoptosis induces in Chondrocytes Chondrocyte Cells Chondrocytes->Apoptosis undergoes

Caption: Logical relationship of this compound's effect on chondrocytes.

References

An In-depth Technical Guide to Caldiamide Sodium as a Chelating Agent for Calcium Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Caldiamide Sodium

This compound is a complex salt with the chemical formula C₁₆H₂₆CaN₅NaO₈[1]. It is structurally characterized by the DTPA-BMA ligand, which forms a stable complex with a calcium ion, with a sodium ion serving as a counter-ion[1][2]. The DTPA-BMA ligand is a derivative of diethylenetriaminepentaacetic acid (DTPA), where two of the carboxylic acid groups are replaced with methylamide groups[2]. This modification influences the coordination chemistry and in vivo behavior of the resulting metal complexes.

The principal application of this compound is as an additive in the formulation of gadodiamide injection. Gadodiamide consists of a gadolinium (III) complex with DTPA-BMA (Gd DTPA-BMA) and a smaller amount of this compound. The purpose of including this compound is to provide an excess of the chelating ligand in a form that is already complexed with a biologically acceptable ion (calcium). This "pre-chelated" form is designed to scavenge any free, toxic Gd³⁺ ions that might be released from the Gd DTPA-BMA complex in vivo, a process known as transchelation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name calcium sodium 5,8-bis(carboxylatomethyl)-11-(2-(methylamino)-2-oxoethyl)-3-oxo-2,5,8,11-tetraazatridecan-13-oate hydrate
CAS Number 122760-91-2 (salt)
Molecular Formula C₁₆H₂₈CaN₅NaO₉
Molecular Weight 497.5 g/mol
Synonyms This compound, NaCa DTPA-BMA

Chelation of Calcium Ions

The core of this compound's function lies in the chelating ability of the DTPA-BMA ligand. Chelation is a process where a polydentate ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. The DTPA-BMA ligand possesses multiple nitrogen and oxygen donor atoms that can coordinate with a calcium ion, forming an octahedral coordination geometry[1].

Stability of the Calcium Complex

The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. While the Irving-Williams series provides a general trend for the stability of divalent metal ion complexes, the specific stability constant for the Ca²⁺-DTPA-BMA complex is not readily found in the surveyed scientific literature.

In vivo studies of this compound in rats have shown that the calcium ion can be partially displaced by endogenous zinc (Zn²⁺) and copper (Cu²⁺) ions. Analysis of urine from these studies revealed that approximately 92% of the excreted drug was the unchanged parent compound (NaCa DTPA-BMA), while 7% was the zinc form (NaZn DTPA-BMA) and 1% was the copper form (NaCu DTPA-BMA). This suggests that while the calcium complex is relatively stable, the stability constants for the zinc and copper complexes with DTPA-BMA are likely higher, leading to some degree of transchelation in a biological environment.

Experimental Protocols for Determining Calcium Chelation Properties

To quantitatively characterize the interaction between DTPA-BMA and calcium ions, several experimental techniques can be employed. The following sections detail the methodologies for determining the stability constant and thermodynamic parameters of the Ca²⁺-DTPA-BMA complex.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining stability constants. The principle involves monitoring the change in the concentration of free metal ions (in this case, Ca²⁺) or hydrogen ions (H⁺) as a solution of the ligand is titrated with a standard solution of the metal ion, or vice versa. A calcium ion-selective electrode (Ca-ISE) is typically used to measure the free Ca²⁺ concentration.

Protocol for Potentiometric Titration:

  • Solution Preparation:

    • Prepare a standard solution of calcium chloride (e.g., 0.1 M CaCl₂) in deionized water. The exact concentration should be determined by standardization with a primary standard like EDTA.

    • Prepare a solution of DTPA-BMA of known concentration.

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength throughout the experiment.

  • Calibration of the Calcium Ion-Selective Electrode:

    • Calibrate the Ca-ISE using a series of standard Ca²⁺ solutions of known concentrations in the same background electrolyte.

    • Plot the electrode potential (in mV) against the logarithm of the Ca²⁺ concentration to obtain a calibration curve. The slope should be close to the Nernstian value of +29.6 mV per decade change in concentration at 25°C.

  • Titration Procedure:

    • Place a known volume of the DTPA-BMA solution in a thermostatted titration vessel.

    • Add the background electrolyte.

    • Immerse the calibrated Ca-ISE and a suitable reference electrode (e.g., Ag/AgCl) in the solution.

    • Titrate the DTPA-BMA solution with the standardized CaCl₂ solution, adding small, precise increments of the titrant.

    • Record the electrode potential after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • From the electrode potential readings and the calibration curve, calculate the concentration of free Ca²⁺ at each point in the titration.

    • Using the known total concentrations of calcium and DTPA-BMA, and the measured free Ca²⁺ concentration, the concentrations of the complexed species can be calculated.

    • The stability constant (K) can then be determined using specialized software that performs non-linear least-squares regression analysis on the titration data.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_calib Calibration cluster_titration Titration cluster_analysis Data Analysis A Prepare Standard CaCl₂ Solution D Calibrate Ca-ISE with Standard Solutions A->D B Prepare DTPA-BMA Solution E Titrate DTPA-BMA with CaCl₂ B->E C Prepare Background Electrolyte C->D C->E D->E F Record Electrode Potential E->F Iterative Process G Calculate Free [Ca²⁺] F->G H Calculate Complex Concentration G->H I Determine Stability Constant (log K) H->I

Caption: Workflow for determining the stability constant of Ca²⁺-DTPA-BMA via potentiometric titration.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding affinity (Kₐ, the inverse of the dissociation constant Kₐ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the entropy of binding (ΔS) and the Gibbs free energy of binding (ΔG) can also be calculated.

Protocol for Isothermal Titration Calorimetry:

  • Sample Preparation:

    • Prepare a solution of DTPA-BMA in a suitable buffer (e.g., HEPES or TRIS) at a known concentration.

    • Prepare a solution of CaCl₂ in the same buffer at a concentration typically 10-20 times higher than the DTPA-BMA solution.

    • It is crucial that the buffer composition of the two solutions is identical to minimize heat of dilution effects.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the DTPA-BMA solution into the sample cell of the ITC instrument.

    • Load the CaCl₂ solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.

    • Initiate the titration, where small aliquots of the CaCl₂ solution are injected into the DTPA-BMA solution at regular intervals.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

  • Data Analysis:

    • The raw data consists of a series of heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of Ca²⁺ to DTPA-BMA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the instrument's software.

    • The fitting process yields the values for Kₐ, n, and ΔH. The stability constant K is equivalent to Kₐ.

ITC_Workflow A Prepare & Degas DTPA-BMA and CaCl₂ Solutions in Buffer B Load DTPA-BMA into Sample Cell A->B C Load CaCl₂ into Injection Syringe A->C D Set Experimental Parameters B->D C->D E Initiate Titration: Inject CaCl₂ into DTPA-BMA D->E F Measure Heat Change per Injection E->F G Integrate Heat Pulses F->G H Plot Binding Isotherm G->H I Fit Data to Binding Model H->I J Determine Kₐ, n, ΔH I->J

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC) analysis of Ca²⁺-DTPA-BMA binding.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of the starting material, diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA), with a calcium source and a sodium source[2].

General Synthesis Pathway:

  • Dissolution: DTPA-BMA is dissolved in a suitable solvent, typically distilled water[2].

  • Reaction: A calcium-containing compound, such as calcium hydroxide, calcium acetate, or methoxycalcium, is added to the DTPA-BMA solution. This is followed by the addition of a sodium-containing compound, such as sodium hydroxide, methoxy sodium, or ethoxy sodium[2]. The reaction is typically carried out at a controlled temperature, for example, between 20°C and 60°C[2]. The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC)[2].

  • Filtration and Purification: The resulting solution is filtered, often through a membrane filter, to remove any insoluble impurities[2]. The final product, this compound, can then be isolated by crystallization or by techniques such as lyophilization (freeze-drying) or spray drying[2].

Synthesis_Pathway cluster_reactants Reactants cluster_process Process A DTPA-BMA E Reaction at Controlled Temperature A->E B Calcium Source (e.g., Ca(OH)₂) B->E C Sodium Source (e.g., NaOH) C->E D Solvent (Distilled Water) D->E F Filtration E->F G Purification (Crystallization/Drying) F->G H This compound G->H

Caption: A generalized logical pathway for the synthesis of this compound.

Conclusion

This compound plays a vital, albeit secondary, role in the safety and efficacy of gadodiamide-based MRI contrast agents. Its function as a chelating agent for calcium is a prerequisite for its primary role as a scavenger of free gadolinium ions. While direct quantitative data on the stability of the Ca²⁺-DTPA-BMA complex is not prominently available, established analytical techniques such as potentiometric titration and isothermal titration calorimetry provide robust methodologies for its determination. A thorough understanding of the thermodynamics and kinetics of this calcium complex is essential for the rational design of new and improved chelating agents for a variety of applications in medicine and beyond. This guide provides the foundational knowledge and experimental frameworks to facilitate further research in this area.

References

In-depth Analysis of Caldiamide Sodium's Biological Activity in Cellular Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as an apoptosis-inducing agent in chondrocytes, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth studies on the specific biological activities and mechanisms of Caldiamide Sodium in cellular models. This technical guide addresses the current landscape of information and highlights the data gaps that preclude a detailed analysis of its cellular effects.

This compound is known chemically as the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA). It is a component in the formulation of the gadolinium-based contrast agent, Omniscan, where it is present in a 20:1 molar ratio with the gadolinium complex (Gd DTPA-BMA). While its primary role in this formulation is not as a biologically active agent, its independent effects on cells are of interest to researchers and drug development professionals.

Summary of Known Biological Information

The primary piece of information regarding this compound's biological activity is its characterization as an agent that induces apoptosis, or programmed cell death, in chondrocytes, the cells responsible for cartilage formation.[1] However, the publicly accessible scientific literature does not currently provide detailed studies to substantiate the specifics of this activity.

A study on the pharmacokinetics and stability of this compound in rats demonstrated that it distributes into the extracellular fluid and is excreted through the kidneys.[2] This research also noted that in an in vivo environment, the calcium ion within the this compound molecule can be displaced by endogenous zinc and copper ions to a minor extent.[2] While this provides insight into its behavior in a whole-organism context, it does not detail its mechanism of action at a cellular level.

Data Presentation: Quantitative Analysis

A thorough search for quantitative data regarding the biological activity of this compound in cellular models, such as IC50 values, dose-response curves, or other quantitative measures of apoptosis induction, did not yield any specific results. Without experimental data from cellular assays, a quantitative summary table cannot be constructed.

Experimental Protocols

Detailed experimental protocols for key experiments involving this compound in cellular models are not available in the public domain. To conduct research on its cellular effects, one would need to adapt standard protocols for assessing apoptosis and cytotoxicity. Below is a generalized, hypothetical workflow for such an investigation.

Hypothetical Experimental Workflow for Assessing this compound-Induced Apoptosis

This diagram illustrates a potential experimental sequence to investigate the effects of this compound on a chondrocyte cell line.

cluster_prep Cell Culture Preparation cluster_treat Treatment cluster_assay Apoptosis & Viability Assays cluster_analysis Data Analysis C1 Culture Chondrocyte Cell Line (e.g., ATDC5) C2 Seed cells in 96-well plates C1->C2 T2 Treat cells for 24, 48, 72 hours C2->T2 T1 Prepare serial dilutions of This compound T1->T2 A1 MTT or WST-1 Assay (Cell Viability) T2->A1 A2 Annexin V/PI Staining (Apoptosis Detection) T2->A2 A3 Caspase-3/7 Activity Assay (Apoptosis Execution) T2->A3 D1 Quantify results using plate reader or flow cytometer A1->D1 A2->D1 A3->D1 D2 Generate dose-response curves and calculate IC50 D1->D2

Hypothetical workflow for studying this compound.

Signaling Pathways

Currently, there is no available research that elucidates the specific signaling pathways modulated by this compound in cellular models. Investigations would be required to determine if it acts on intrinsic or extrinsic apoptotic pathways, or if it has other currently unknown cellular targets. A potential starting point for such an investigation is outlined in the following logical diagram.

cluster_pathways Potential Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway CS This compound Mito Mitochondrial Stress CS->Mito Hypothesis 1 DR Death Receptors (e.g., Fas, TNFR1) CS->DR Hypothesis 2 Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

The Genesis of a Stabilizer: An In-depth Technical History of Caldiamide Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldiamide sodium, a lesser-known but critical component in specific pharmaceutical formulations, plays a vital role in ensuring the safety and stability of certain medical imaging agents. This technical guide delves into the discovery, history, and development of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. While not a therapeutic agent in its own right, its story is intrinsically linked to the evolution of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI).

Discovery and Developmental Context

The development of this compound is inseparable from the history of Gadodiamide , a GBCA marketed under the trade name Omniscan™ . Gadodiamide was developed to enhance the quality of MRI images by altering the magnetic properties of nearby water protons. However, the gadolinium ion (Gd³⁺) is highly toxic in its free state. To mitigate this toxicity, it is chelated, or bound, to a ligand. In the case of Gadodiamide, this ligand is diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA) .

This compound is the sodium calcium salt of this same DTPA-BMA ligand. Its primary function within the Omniscan formulation is to act as a scavenger for any free gadolinium ions that may dissociate from the Gadodiamide complex in vivo. By providing a surplus of a stable, non-gadolinium chelate, this compound minimizes the potential for toxic free gadolinium to accumulate in the body.

The development of this safety mechanism can be traced back to the pioneering work in contrast agents by companies like Nycomed and its subsidiary Salutar Inc. Nycomed, a Norwegian pharmaceutical company founded in 1874, became a significant player in the field of radiocontrast agents, notably with the development of Amipaque in 1969 and later Omnipaque.[1] Nycomed's acquisition of the diagnostic division of US-based Sterling Winthrop in 1994 further solidified its position in this area.[1] Omniscan, containing both Gadodiamide and this compound, was the second GBCA to be approved for medical use.[2]

A 2009 patent application for a method of preparing this compound outlines the chemical synthesis, indicating its continued importance as a component in pharmaceutical manufacturing. This patent describes the reaction of DTPA-BMA with a calcium compound (like calcium hydroxide or calcium acetate) and a sodium compound (such as sodium hydroxide or sodium methoxide) to produce this compound.

Preclinical Research and Pharmacokinetics

A pivotal study on the preclinical properties of this compound was published in 1996 in the journal Arzneimittelforschung. This research investigated the pharmacokinetics and stability of this compound in rats.

Experimental Protocol: Pharmacokinetics in Rats (Okazaki et al., 1996)
  • Test Substance: ¹⁴C-labeled this compound (NaCa DTPA-BMA).

  • Animal Model: Male Sprague-Dawley rats.

  • Dosage and Administration: A single intravenous dose of 0.015 mmol/kg.

  • Sample Collection: Blood, urine, and feces were collected at various time points.

  • Analytical Methods:

    • Plasma concentrations of the drug were determined by measuring radioactivity.

    • Metabolites in the urine were analyzed using High-Performance Liquid Chromatography (HPLC).

    • Elemental analysis of metabolites was performed using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).[3]

Quantitative Data from Pharmacokinetic Study
ParameterValueUnit
Elimination Half-life (t½)0.31hours
Volume of Distribution (Vd)244ml/kg
Plasma Clearance (CL)9.2ml/min/kg
Urinary Excretion (4 hours)86.6% of dose
Total Urinary Excretion (120 hours)95.3% of dose
Fecal Excretion (120 hours)3.3% of dose

The study concluded that this compound distributes into the extracellular fluid and is rapidly excreted by the kidneys through glomerular filtration.[3] It also revealed that a small percentage of the calcium ion in this compound can be displaced by endogenous zinc and copper ions in vivo.[3]

Potential Therapeutic Applications: Preclinical Evidence

While developed as a stabilizing agent, preclinical research has suggested potential therapeutic roles for this compound in certain kidney diseases.

Glomerulopathy

A 2013 study published in Kidney International investigated the effects of this compound in a rat model of Adriamycin-induced nephropathy, a condition that mimics human glomerulopathy. The research indicated a dose-dependent reduction in proteinuria and regression of kidney lesions in the animal models.

Lupus Nephritis

Research published in Lupus Science & Medicine in 2012 explored the immunomodulatory and therapeutic effects of Caldiamide in a murine model of lupus nephritis. The study suggested that Caldiamide may modulate the immune system, although the exact mechanism of action remains to be fully elucidated.

It is crucial to note that these are preclinical findings, and to date, no significant clinical trials have been published that specifically evaluate this compound as a standalone therapeutic agent for these conditions.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the research and function of this compound, the following diagrams are provided.

G Synthesis of this compound DTPA_BMA DTPA-BMA (diethylenetriaminepentaacetic acid bis-methylamide) Reaction_Vessel Reaction in Aqueous Solution DTPA_BMA->Reaction_Vessel Calcium_Source Calcium Source (e.g., Calcium Hydroxide) Calcium_Source->Reaction_Vessel Sodium_Source Sodium Source (e.g., Sodium Hydroxide) Sodium_Source->Reaction_Vessel Caldiamide_Sodium This compound Reaction_Vessel->Caldiamide_Sodium

Caption: Chemical synthesis pathway of this compound.

G Pharmacokinetic Study Workflow Start Start Dosing Intravenous Dosing of ¹⁴C-Caldiamide Sodium to Rats Start->Dosing Sampling Collection of Blood, Urine, and Feces Dosing->Sampling Analysis Sample Analysis Sampling->Analysis Radioactivity Radioactivity Measurement (Plasma Concentration) Analysis->Radioactivity Quantitative HPLC HPLC Analysis (Metabolite Profiling) Analysis->HPLC Qualitative ICP_AES ICP-AES Analysis (Elemental Composition) Analysis->ICP_AES Compositional Data Pharmacokinetic Data (t½, Vd, CL, Excretion) Radioactivity->Data HPLC->Data ICP_AES->Data End End Data->End

Caption: Workflow of the preclinical pharmacokinetic study.

G Proposed Mechanism in Glomerulopathy Caldiamide This compound Immune_Modulation Immune System Modulation Caldiamide->Immune_Modulation Reduction Reduction Caldiamide->Reduction Inhibits Regression Regression Caldiamide->Regression Promotes Adriamycin Adriamycin-Induced Kidney Injury Podocyte_Damage Podocyte Damage Adriamycin->Podocyte_Damage Proteinuria Proteinuria Podocyte_Damage->Proteinuria Kidney_Lesions Kidney Lesions Proteinuria->Kidney_Lesions Reduction->Proteinuria Regression->Kidney_Lesions

Caption: Hypothesized mechanism in Adriamycin-induced nephropathy.

Conclusion

The history of this compound is a compelling example of pharmaceutical innovation focused on enhancing drug safety. While its primary role has been as a stabilizing excipient in the formulation of the MRI contrast agent Omniscan, preclinical studies have hinted at a broader therapeutic potential. The journey of this compound from a crucial but behind-the-scenes component to a subject of therapeutic investigation underscores the continuous evolution of our understanding of existing pharmaceutical compounds. Further research, particularly well-designed clinical trials, will be necessary to determine if the preclinical promise of this compound in nephrology can be translated into tangible clinical benefits.

References

Caldiamide Sodium: A Technical Examination of its Role as a Gadodiamide Analog in MRI Contrast Media

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Physicochemical and Functional Relationship Between Caldiamide Sodium and Gadodiamide for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of this compound and its role as a crucial analog to gadodiamide, a widely utilized gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). This document delves into the chemical structures, synthesis protocols, mechanisms of action, and comparative data of both compounds, offering valuable insights for researchers and professionals in the field of medical imaging and drug development.

Introduction: The Significance of Chelation in MRI Contrast Agents

Gadolinium (Gd³⁺), a rare earth metal with seven unpaired electrons, possesses potent paramagnetic properties that make it an excellent T1 relaxation shortening agent in MRI.[1][2][3] However, the free Gd³⁺ ion is highly toxic to biological systems. To mitigate this toxicity, Gd³⁺ is chelated with organic ligands to form stable complexes that can be safely administered to patients.[2][4] Gadodiamide is one such GBCA, where the Gd³⁺ ion is complexed with the linear chelating agent diethylenetriamine pentaacetic acid bis(methylamide) (DTPA-BMA).[5][6] this compound, the sodium calcium salt of the same DTPA-BMA ligand, is a critical component in the formulation of the commercial gadodiamide product, Omniscan™.[1][6][7]

Chemical Structure and Synthesis

This compound and gadodiamide share the same organic ligand, DTPA-BMA, but differ in the complexed metal ion. This structural similarity is fundamental to this compound's role as an analog.

CompoundChemical FormulaMolecular Weight ( g/mol )Central Ion(s)
Gadodiamide C₁₆H₂₆GdN₅O₈573.66Gadolinium (Gd³⁺)
This compound C₁₆H₂₆CaN₅NaO₈479.47Calcium (Ca²⁺) and Sodium (Na⁺)

Table 1: Comparison of Chemical Properties.

Synthesis of the DTPA-BMA Ligand

The common precursor for both gadodiamide and this compound is the ligand DTPA-BMA. A general synthetic approach involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with methylamine.

Experimental Protocol: Synthesis of DTPA-BMA (General Approach)

  • Activation of DTPA: Diethylenetriaminepentaacetic acid (DTPA) is typically activated to a more reactive form, often a dianhydride, by reacting it with a dehydrating agent like acetic anhydride in the presence of a base such as pyridine.

  • Amidation: The activated DTPA is then reacted with methylamine (or methylamine hydrochloride) to form the bis(methylamide) derivative, DTPA-BMA.

  • Purification: The resulting DTPA-BMA ligand is purified through appropriate methods such as crystallization or chromatography to remove unreacted starting materials and byproducts.

Synthesis of Gadodiamide

The synthesis of gadodiamide involves the complexation of the DTPA-BMA ligand with a gadolinium salt.

Experimental Protocol: Synthesis of Gadodiamide

  • Reaction: DTPA-BMA is dissolved in a suitable solvent, typically water.

  • Gadolinium Addition: A gadolinium source, such as gadolinium(III) oxide (Gd₂O₃) or gadolinium(III) chloride (GdCl₃), is added to the DTPA-BMA solution. The reaction mixture is often heated to facilitate complexation.

  • pH Adjustment: The pH of the solution is carefully adjusted to ensure the complete and stable formation of the gadodiamide complex.

  • Purification: The final product is purified, which may involve filtration to remove any unreacted gadolinium oxide and subsequent crystallization or other purification techniques to obtain high-purity gadodiamide.

Synthesis of this compound

This compound is synthesized by chelating the DTPA-BMA ligand with calcium and sodium salts.

Experimental Protocol: Synthesis of this compound

  • Ligand Dissolution: DTPA-BMA is dissolved in an aqueous medium.

  • Base Addition: A sodium-containing base, such as sodium hydroxide, is added to deprotonate the carboxylic acid groups of the ligand.

  • Calcium Addition: A calcium salt, such as calcium carbonate or calcium hydroxide, is then introduced to the solution to form the calcium complex.

  • Purification: The resulting this compound solution is purified, often through filtration and crystallization, to yield the final product.

Mechanism of Action and the Role of this compound

Gadodiamide as a T1 Contrast Agent

In an MRI scanner, a strong external magnetic field aligns the protons of water molecules in the body. Radiofrequency pulses are used to excite these protons to a higher energy state. The time it takes for these protons to return to their equilibrium alignment is known as the T1 relaxation time. Tissues with shorter T1 times appear brighter on T1-weighted images.

Gadodiamide, with its paramagnetic Gd³⁺ ion, creates a fluctuating local magnetic field that enhances the relaxation rate of nearby water protons, thereby shortening their T1 relaxation time.[2][3][8] This leads to a significant increase in signal intensity in tissues where the contrast agent accumulates, improving the visualization of anatomical structures and pathologies.[1][6]

MRI_Mechanism cluster_0 In the Absence of Contrast Agent cluster_1 In the Presence of Gadodiamide Water_Protons Water Protons in Tissue Long_T1 Long T1 Relaxation Time Water_Protons->Long_T1 Slow return to equilibrium Low_Signal Low Signal Intensity (Darker Image) Long_T1->Low_Signal Gadodiamide Gadodiamide (Gd³⁺) Short_T1 Short T1 Relaxation Time Gadodiamide->Short_T1 Accelerates proton relaxation High_Signal High Signal Intensity (Brighter Image) Short_T1->High_Signal

This compound as a Stabilizing Agent

The commercial formulation of gadodiamide, Omniscan™, contains an excess of the chelating ligand in the form of this compound.[1][6][7] This is a crucial safety feature. The bond between gadolinium and the linear DTPA-BMA ligand is less stable than that of macrocyclic chelates.[1] There is a potential for the Gd³⁺ ion to dissociate from the complex in vivo, a process known as transmetallation, where endogenous ions like zinc or copper can displace the gadolinium. The free Gd³⁺ can then deposit in tissues, leading to toxicity.

The presence of this compound, a chelator that is already complexed with a biologically compatible ion (calcium), acts as a "scavenger" for any released Gd³⁺ ions. It provides a surplus of the DTPA-BMA ligand, which can readily re-chelate any free gadolinium, preventing its deposition in the body. This significantly enhances the safety profile of the gadodiamide injection.

Transmetallation_Prevention cluster_0 Potential Transmetallation cluster_1 Role of this compound Gadodiamide Gadodiamide (Gd³⁺-DTPA-BMA) Free_Gd Free Gd³⁺ (Toxic) Gadodiamide->Free_Gd Dissociation Endogenous_Ions Endogenous Ions (e.g., Zn²⁺, Cu²⁺) Endogenous_Ions->Free_Gd Displacement Rechelation Stable Gd-DTPA-BMA Free_Gd->Rechelation Caldiamide_Sodium This compound (Ca²⁺-DTPA-BMA) Caldiamide_Sodium->Rechelation Scavenges Free Gd³⁺

Comparative Physicochemical and Biological Properties

While direct comparative studies on all properties of this compound and gadodiamide are limited, inferences can be drawn based on the known behavior of the DTPA-BMA ligand and the respective metal ions.

ParameterGadodiamideThis compoundSignificance
T1 Relaxivity (in human whole blood at 1.5T) 4.5 ± 0.1 L·mmol⁻¹s⁻¹[9][10]Not applicable (diamagnetic)Gadodiamide is the active contrast agent; this compound does not contribute to contrast enhancement.
In Vivo Stability Prone to dissociation and transmetallation due to its linear structure.[1]Stable, but can exchange its Ca²⁺ for other ions.The lower stability of gadodiamide necessitates the inclusion of a stabilizing agent like this compound.
Biodistribution Primarily distributed in the extracellular fluid and excreted renally.[1]Expected to follow a similar distribution and excretion pathway as the DTPA-BMA ligand.Both are cleared from the body through the kidneys.
Toxicity Potential for gadolinium deposition, especially in patients with renal impairment, leading to conditions like Nephrogenic Systemic Fibrosis (NSF).[5]Considered non-toxic at the concentrations used in formulations.The primary toxicity concern is associated with the gadolinium component of gadodiamide.

Table 2: Comparative Properties of Gadodiamide and this compound.

Experimental Methodologies for Characterization and Evaluation

Relaxivity Measurement

The efficacy of a T1 contrast agent is quantified by its relaxivity (r₁), which is the change in the relaxation rate of water protons per unit concentration of the contrast agent.

Experimental Protocol: T1 Relaxivity Measurement

  • Sample Preparation: A series of dilutions of the gadolinium-based contrast agent (e.g., gadodiamide) are prepared in a relevant medium, such as human whole blood or plasma, at various concentrations (e.g., 0.0625 to 4 mmol/L).[9][10]

  • Phantom Setup: The samples are placed in a custom-built phantom, which is maintained at a physiological temperature (37°C) using a circulating water bath.[9][10]

  • MRI Acquisition: The phantom is imaged using an MRI scanner at a specific field strength (e.g., 1.5T or 3T). An inversion recovery pulse sequence with a range of inversion times (TIs) is used to accurately measure the T1 relaxation times of each sample.[9][10][11]

  • Data Analysis: The signal intensity from each sample at each TI is measured. These data are then fit to the inversion recovery signal equation to calculate the T1 relaxation time for each concentration.

  • Relaxivity Calculation: The relaxation rate (1/T1) is plotted against the concentration of the contrast agent. The slope of the resulting linear regression line represents the T1 relaxivity (r₁) in units of L·mmol⁻¹s⁻¹.[8][11]

Relaxivity_Workflow Start Start: Prepare Serial Dilutions of Contrast Agent Phantom Place Samples in Phantom (37°C) Start->Phantom MRI Acquire MRI Data (Inversion Recovery Sequence) Phantom->MRI T1_Calc Calculate T1 Relaxation Time for Each Concentration MRI->T1_Calc Plot Plot 1/T1 vs. Concentration T1_Calc->Plot Relaxivity Determine Relaxivity (r₁) from the Slope Plot->Relaxivity

In Vivo Biodistribution and Stability Studies

Animal models are essential for evaluating the in vivo behavior of contrast agents, including their distribution, excretion, and stability.

Experimental Protocol: In Vivo Biodistribution Study (Rodent Model)

  • Animal Model: Healthy rats or mice are typically used.

  • Contrast Agent Administration: A defined dose of the radiolabeled (e.g., ¹⁴C-labeled) contrast agent is administered intravenously.[12]

  • Sample Collection: At various time points post-injection, blood, urine, feces, and various organs (e.g., kidneys, liver, spleen, brain, bone) are collected.[12][13]

  • Quantification: The amount of the radiolabel or the gadolinium content in each sample is quantified. For radiolabeled compounds, liquid scintillation counting is used. For non-radiolabeled compounds, inductively coupled plasma mass spectrometry (ICP-MS) is employed to measure the gadolinium concentration.[13][14]

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile. The excretion is determined by analyzing the cumulative amount of the agent in urine and feces over time. Stability can be assessed by using techniques like HPLC to analyze the chemical form of the agent in the collected samples.[12]

Safety and Toxicological Considerations

The primary safety concern with gadodiamide is the potential for gadolinium deposition, which is particularly heightened in patients with impaired renal function. This can lead to a rare but serious condition known as Nephrogenic Systemic Fibrosis (NSF), characterized by the thickening and hardening of the skin and connective tissues.[5] The risk of NSF is significantly higher with linear GBCAs like gadodiamide compared to macrocyclic agents.

The inclusion of this compound in the gadodiamide formulation is a direct measure to mitigate the risk of gadolinium dissociation and subsequent toxicity.

Conclusion

This compound serves as a critical analog to gadodiamide, not as an active imaging agent, but as an indispensable stabilizing component in its formulation. The shared DTPA-BMA ligand allows this compound to effectively sequester any free gadolinium ions that may dissociate from the less stable linear gadodiamide complex, thereby enhancing the overall safety profile of the contrast medium. This technical guide has provided a detailed overview of the synthesis, mechanism of action, and comparative properties of these two compounds, along with standardized experimental protocols for their evaluation. A thorough understanding of the interplay between gadodiamide and its this compound analog is paramount for the continued development of safer and more effective MRI contrast agents.

References

Physicochemical Characteristics of Caldiamide Sodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldiamide sodium is a chemical compound utilized in pharmaceutical applications, notably as a component in some magnetic resonance imaging (MRI) contrast agent formulations. It is the sodium salt of a calcium complex of a derivative of diethylenetriaminepentaacetic acid (DTPA), specifically DTPA-bismethylamide (DTPA-BMA). Understanding its physicochemical properties is crucial for formulation development, analytical method development, and assessing its behavior in biological systems. This document provides a technical overview of the known physicochemical characteristics of this compound.

Chemical Identity and Physical Properties

This compound can exist in both anhydrous and hydrated forms. The fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name [5,8-Bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-Calciate Sodium[1]
Synonyms DV-7572, UNII-9G03615Q60[2]
CAS Number 131410-50-9 (anhydrous), 122760-91-2 (hydrate)[2][3]
Molecular Formula (Anhydrous) C₁₆H₂₆CaN₅NaO₈[1][2]
Molecular Weight (Anhydrous) 479.47 g/mol [2]
Molecular Formula (Hydrate) C₁₆H₂₈CaN₅NaO₉[2][4]
Molecular Weight (Hydrate) 497.5 g/mol [2][4]
Appearance Pale Yellow to Light Yellow Solid[5]
Melting Point >205°C (decomposes)[5]
Stability Hygroscopic[5]

Solubility Profile

Detailed quantitative solubility data for this compound in various solvents is not widely available in the public domain. However, qualitative descriptions indicate the following:

SolventSolubility
WaterSlightly Soluble[5]
MethanolSlightly Soluble[5]
DMSOSoluble[2]

It has been noted that the modification of the parent DTPA ligand to DTPA-BMA, by replacing carboxyl groups with methylamide moieties, leads to a 40% decrease in water solubility, which enhances its lipophilicity and favors distribution in the extracellular fluid compartment.[6]

Spectroscopic and Structural Properties

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are standard methods to confirm the molecular structure of this compound.

  • X-Ray Diffraction (XRD) : XRD is used to characterize the solid-state properties, including crystallinity. A crystalline form of this compound would produce a characteristic diffraction pattern of sharp peaks, while an amorphous form would show a broad halo.[1]

Computational Structural Data

Density Functional Theory (DFT) simulations have provided theoretical insights into the structure of this compound:[6]

ParameterValue
Calcium-Ligand Bond Lengths (Ca-N) 2.38–2.45 Å
Calcium-Ligand Bond Lengths (Ca-O) 2.51–2.63 Å
HOMO-LUMO Gap 4.7 eV

This HOMO-LUMO gap suggests moderate kinetic stability.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A reversed-phase HPLC method with UV detection is a common approach for the analysis of related compounds like DTPA. Since this compound lacks a strong chromophore, derivatization or the use of specialized detectors would be necessary. A patent for the synthesis of this compound mentions the use of HPLC to monitor the reaction, indicating its utility.[7]

General HPLC Protocol for a Related DTPA Compound: A published method for the analysis of DTPA in pharmaceutical formulations involves the formation of a metal complex (e.g., with Fe³⁺) to enhance UV detection, followed by separation on a C18 column with an ion-pairing agent in the mobile phase.[7]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) with an ion-pairing reagent (e.g., tetrabutylammonium bromide) and an organic modifier (e.g., methanol or acetonitrile).[8]

  • Detection: UV-Vis detector, with the wavelength selected based on the absorbance of the metal complex formed.[8]

  • Sample Preparation: The sample would be dissolved in a suitable solvent, and a solution of a metal salt (e.g., FeCl₃) would be added to form the UV-active complex.[7]

Potentiometric Titration for pKa Determination

The acid dissociation constants (pKa) are critical parameters influencing the solubility and chelation behavior of this compound. Potentiometric titration is the standard method for determining pKa values.

General Protocol:

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., deionized water).

  • The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the physicochemical characterization of this compound and the logical relationship of its components.

G cluster_0 Physicochemical Characterization Workflow A Synthesis & Purification B Structural Elucidation A->B C Purity Assessment A->C D Physical Property Determination A->D E Solubility & Stability A->E F NMR (1H, 13C) B->F G Mass Spectrometry B->G H HPLC / UPLC C->H I Elemental Analysis C->I J Melting Point D->J K Appearance D->K L Hygroscopicity E->L M Solubility in various solvents E->M

Caption: General workflow for the physicochemical characterization of this compound.

G cluster_1 Component Relationship of this compound CS This compound Ca Calcium Ion (Ca2+) CS->Ca chelates Na Sodium Ion (Na+) CS->Na forms salt with Ligand DTPA-BMA Ligand CS->Ligand is a complex of DTPA DTPA Ligand->DTPA derived from MA Methylamide Groups Ligand->MA modified with

Caption: Logical relationship of the components of this compound.

Conclusion

This technical guide summarizes the currently available physicochemical data for this compound. While fundamental properties such as molecular weight and appearance are established, there is a notable absence of detailed, publicly available quantitative data for properties like solubility and pKa, as well as specific, validated analytical methods. The provided information serves as a foundational reference for researchers and professionals in drug development, highlighting the areas where further experimental characterization is needed for a more comprehensive understanding of this compound.

References

An In-Depth Technical Guide to the Stability and Degradation of Caldiamide Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the stability and degradation of Caldiamide sodium is limited. This guide synthesizes the available data, primarily from preclinical in-vivo studies, and outlines potential degradation pathways based on established chemical principles and regulatory guidelines for forced degradation studies. The experimental protocols for forced degradation are presented as a representative framework based on ICH guidelines, as specific studies on this compound have not been identified in publicly accessible literature.

Introduction to this compound

This compound, with the CAS Number 122760-91-2 (salt form), is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA). It is utilized as an excipient in some gadolinium-based contrast agents, such as Gadodiamide injection. Its role is to act as a chelating agent, sequestering any free gadolinium ions that might dissociate from the primary complex, thereby enhancing the safety profile of the contrast medium. Understanding the stability and degradation of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product.

Known Degradation Pathways: In-Vivo Stability

The primary documented degradation pathway for this compound occurs in vivo through a process known as transchelation or transmetallation . This process involves the displacement of the calcium ion (Ca²⁺) from the DTPA-BMA ligand by endogenous metal ions, primarily zinc (Zn²⁺) and copper (Cu²⁺).

In-Vivo Transchelation Data

Preclinical studies in rats have quantified the extent of this transchelation process. Following intravenous administration, the parent this compound and its transchelated metal complexes were identified and measured in urine. The relative distribution of these species provides insight into the in vivo stability of the molecule.

Table 1: Relative Quantities of this compound and its Transchelated Metabolites in Rat Urine

CompoundChemical FormRelative Quantity (%)
This compound (Parent)NaCa[DTPA-BMA]~ 92%
Zinc-Caldiamide ComplexNaZn[DTPA-BMA]~ 7%
Copper-Caldiamide ComplexNaCu[DTPA-BMA]~ 1%

Data sourced from Okazaki et al., Arzneimittelforschung, 1996.[]

This data indicates that while the vast majority of this compound is excreted unchanged, a minor fraction undergoes transchelation, demonstrating a specific in vivo degradation pathway.[]

Visualizing the In-Vivo Transchelation Pathway

The logical flow of this degradation can be represented as follows:

G A This compound (NaCa[DTPA-BMA]) Administered B Circulation in Body A->B D Transchelation Reaction B->D G Unchanged NaCa[DTPA-BMA] (~92%) B->G Majority Pathway C Endogenous Zn²⁺ / Cu²⁺ C->D E NaZn[DTPA-BMA] (~7%) D->E F NaCu[DTPA-BMA] (~1%) D->F H Renal Excretion E->H F->H G->H

In-vivo transchelation pathway of this compound.

Potential Degradation Pathways: A Forced Degradation Framework

Forced degradation studies are essential for identifying potential degradation products and pathways that could occur under various stress conditions. As no specific forced degradation data for this compound is publicly available, this section outlines a comprehensive set of experimental protocols based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[2][3][4][5] These protocols provide a robust framework for investigating the stability of this compound.

The primary degradation pathways to investigate for a chelating agent like this compound would be hydrolysis of the amide groups and potential oxidation of the ligand backbone.

Experimental Protocols for Forced Degradation Studies

The objective is to induce a target degradation of 5-20% to ensure that the analytical methods are challenged without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[2]

Table 2: Proposed Protocols for Forced Degradation Studies of this compound

Stress ConditionProposed ProtocolPurpose
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. 2. Store at 60°C and sample at 2, 6, 12, and 24 hours. 3. Neutralize samples with an equimolar amount of NaOH before analysis.To assess susceptibility to degradation in an acidic environment, primarily targeting the amide linkages.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. 2. Store at room temperature (25°C) and sample at 2, 6, 12, and 24 hours. 3. Neutralize samples with an equimolar amount of HCl before analysis.To assess susceptibility to degradation in an alkaline environment, which is typically more aggressive for amide bonds.
Oxidative Degradation 1. Prepare a 1 mg/mL solution of this compound. 2. Add 3% hydrogen peroxide (H₂O₂). 3. Store protected from light at room temperature (25°C) and sample at 2, 6, 12, and 24 hours.To evaluate the molecule's stability against oxidation, which could affect the tertiary amine groups or other parts of the ligand.
Thermal Degradation 1. Store solid this compound powder in a calibrated oven at 80°C. 2. Sample at 1, 3, and 7 days. 3. Prepare solutions of the stressed solid for analysis.To determine the impact of high temperature on the solid-state stability of the molecule.
Photostability 1. Expose solid this compound powder and a 1 mg/mL aqueous solution to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt-hours/m²). 2. Maintain a dark control sample under the same temperature conditions. 3. Sample after the specified exposure.To identify any degradation or physical changes resulting from exposure to light.
Analytical Methodology for Degradation Studies

A stability-indicating analytical method is required to separate the intact parent drug from all potential degradation products.

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection. Given the structure of the DTPA-BMA ligand, a reversed-phase C18 column would be a suitable starting point.

  • Method Development: A gradient elution using a mobile phase consisting of a phosphate or acetate buffer and an organic modifier (e.g., acetonitrile or methanol) would be developed to achieve separation.

  • Detection: UV detection, likely in the range of 210-240 nm, would be used to monitor the parent compound and any chromophoric degradants.

  • Peak Purity and Identification: A Photodiode Array (PDA) detector would be used to assess peak purity. Mass Spectrometry (LC-MS) would be essential for the structural elucidation of any significant degradation products formed.

Visualizing the Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies as per ICH guidelines.

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (HCl, Heat) G Stability-Indicating HPLC-UV/PDA Method A->G B Base Hydrolysis (NaOH, RT) B->G C Oxidation (H₂O₂, RT) C->G D Thermal (Solid, Heat) D->G E Photolytic (ICH Light Source) E->G H Mass Balance Calculation G->H I Degradant Identification (LC-MS) G->I J Degradation Pathway Elucidation H->J I->J F This compound (API / Solution) F->A F->B F->C F->D F->E

References

Methodological & Application

Standard protocol for using Caldiamide sodium in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Caldiamide sodium, the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA), is a chelating agent. It is a component of the MRI contrast agent Gadodiamide (Omniscan), where it enhances the stability of the gadolinium complex[1][2]. In vitro research suggests that this compound and its analogs have several biological activities, including the induction of apoptosis, antimicrobial effects, and the inhibition of metalloenzymes[3][4]. This document provides detailed protocols for investigating these potential in vitro applications of this compound.

II. Apoptosis Induction in Mammalian Cells

This compound's analog, Gadodiamide, has been shown to induce apoptosis in various cell types, including chondrocytes and human keratinocytes (HaCaT cells)[4][5]. The following protocols are designed to assess the pro-apoptotic effects of this compound.

A. Cell Viability and Cytotoxicity Assessment

A primary step in evaluating the effect of this compound is to determine its impact on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency in inhibiting a biological process by 50%[6].

Table 1: Example IC50 Values for a Related Compound (Gadodiamide)

Cell LineCompoundExposure TimeIC50 ValueAssay
HaCaTGadodiamide24 hoursConcentration-dependent cytotoxicity observed from 2.6 mM to 26 mMMTT Assay

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Target cell line (e.g., HaCaT, primary chondrocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

  • Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (a suggested starting range is 0.1 mM to 30 mM).

  • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow for Cell Viability Assessment

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound dilutions B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

B. Detection of Apoptosis

Protocol 2: DAPI Staining for Nuclear Morphology

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology. Apoptotic cells often exhibit condensed and fragmented nuclei.

Materials:

  • Cells cultured on glass coverslips or in imaging plates

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound at concentrations around the predetermined IC50 for the desired time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells with DAPI solution for 5 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented compared to the round, evenly stained nuclei of healthy cells.

Protocol 3: Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. This protocol measures the activity of executioner caspases (e.g., caspase-3/7).

Materials:

  • This compound-treated and control cells

  • Caspase-3/7 assay kit (fluorometric or colorimetric)

  • Lysis buffer (provided in the kit)

  • Caspase substrate (e.g., DEVD-pNA or DEVD-AFC)

  • 96-well plate (black for fluorescence, clear for colorimetric)

  • Microplate reader

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Add an equal amount of protein from each sample to the wells of a 96-well plate.

  • Add the caspase substrate to each well and incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence (Ex/Em ~400/505 nm for AFC) or absorbance (405 nm for pNA) using a microplate reader.

  • Quantify the fold-change in caspase activity relative to the untreated control.

Signaling Pathway for Caspase-Mediated Apoptosis

G Caldiamide_sodium Caldiamide_sodium Cellular_Stress Cellular_Stress Caldiamide_sodium->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c_release Cytochrome_c_release Mitochondria->Cytochrome_c_release Apaf-1 Apaf-1 Cytochrome_c_release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis G A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacteria A->C B Standardize bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Observe for turbidity D->E F Determine lowest concentration with no growth (MIC) E->F G A Activate pro-MMP C Add activated MMP and inhibitor to plate A->C B Prepare this compound dilutions B->C D Pre-incubate at 37°C C->D E Add fluorogenic substrate D->E F Measure fluorescence kinetically E->F G Calculate inhibition and IC50 F->G

References

Application Notes and Protocols for Caldiamide Sodium in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldiamide sodium, also known as NaCa DTPA-BMA, is a component of the MRI contrast agent Gadodiamide. In the context of cell culture and in vitro studies, its primary characteristic is its function as an extracellular calcium chelator. Due to its hydrophilic nature and molecular size, this compound does not cross the cell membrane, making it a useful tool for investigating the role of extracellular calcium in various cellular processes. By sequestering extracellular Ca2+, it allows researchers to study the impact of reduced extracellular calcium influx on intracellular calcium signaling pathways and downstream cellular functions.

Mechanism of Action

This compound acts by binding to free calcium ions (Ca2+) in the extracellular environment. This chelation reduces the concentration of available extracellular Ca2+, thereby diminishing the electrochemical gradient that drives calcium entry into the cell through various calcium channels and transporters on the plasma membrane. Consequently, cellular processes that are dependent on the influx of extracellular calcium can be inhibited or modulated. This allows for the specific investigation of signaling pathways initiated by or dependent on extracellular calcium, without directly affecting intracellular calcium stores.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₆H₂₈CaN₅NaO₉
Molecular Weight 497.5 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO.[1]
Storage Conditions Short-term (days to weeks): 0 - 4°C, dry and dark.[1] Long-term (months to years): -20°C, dry and dark.[1]
Stock Solution Storage Short-term (days to weeks): 0 - 4°C.[1] Long-term (months): -20°C.[1]
Purity >98%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 497.5 g/mol / 1000 For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.975 mg of this compound.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add the desired volume of anhydrous DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles. For short-term use, the stock solution can be stored at 4°C for a few weeks.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution to prepare final working concentrations for cell culture experiments. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible (ideally below 0.5%, and not exceeding 1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Sterile, calibrated pipettes

Procedure:

  • Determine the final working concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your assay. A starting range of 1-100 µM can be considered.

  • Calculate the required volume of stock solution: Use the following formula to calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium: Volume of Stock (µL) = (Desired Final Concentration (µM) x Final Volume of Medium (mL)) / 10

  • Prepare an intermediate dilution (if necessary): For very low final concentrations, it is advisable to prepare an intermediate dilution of the stock solution in sterile cell culture medium to ensure accurate pipetting.

  • Prepare the final working solution: Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium.

  • Mix thoroughly: Gently mix the final working solution by pipetting up and down or by inverting the tube to ensure a homogenous concentration.

  • Control Group: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. The final concentration of DMSO in the control and treated wells should be identical.

  • Apply to cells: Remove the existing medium from your cell culture plates and replace it with the prepared working solution of this compound or the vehicle control.

Visualizations

G Workflow for Preparing this compound Solutions cluster_0 Stock Solution Preparation (10 mM in DMSO) cluster_1 Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve Completely dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter store_stock Aliquot and Store at -20°C filter->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix apply Apply to Cells mix->apply

Caption: Workflow for the preparation of this compound stock and working solutions.

G This compound's Effect on Intracellular Calcium Signaling cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Ca_ext Extracellular Ca²⁺ Chelation Chelation Ca_ext->Chelation Ca_channel Ca²⁺ Channel / Transporter Ca_ext->Ca_channel Influx Caldiamide This compound Caldiamide->Chelation Chelation->Ca_channel Inhibition Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Signaling Downstream Signaling Pathways Ca_int->Signaling Response Cellular Response Signaling->Response

Caption: Proposed mechanism of this compound's effect on intracellular calcium.

References

Application Notes and Protocols for the Quantification of Caldiamide Sodium in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldiamide sodium is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures.[1][2][3] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is critical for pharmacokinetic studies, toxicological assessments, and overall drug development and safety monitoring. This document provides detailed protocols for the sensitive and specific quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for this purpose.[4][5][6] The protocols herein describe methods for sample preparation, chromatographic separation, and mass spectrometric detection.

Principle of Method

The developed analytical method is based on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for the quantification of this compound in plasma.[5][6][7] This approach offers high selectivity and sensitivity for the analysis of polar compounds like gadolinium chelates. The general workflow involves protein precipitation to extract the analyte from the biological matrix, followed by chromatographic separation and detection.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from plasma samples.

Materials:

  • Blank plasma

  • This compound standard solution

  • Internal Standard (IS) solution (e.g., a structurally similar gadolinium complex not present in the study samples)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column HILIC Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 95% B for 0.5 min, linear gradient to 50% B over 3 min, hold at 50% B for 1 min, return to 95% B over 0.5 min, and re-equilibrate for 2 min.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp 400°C
Capillary Voltage 3.5 kV
MRM Transitions To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on the gadolinium isotope pattern and fragmentation of the chelate.
Collision Energy To be optimized for the specific MRM transition.

Data Presentation

Table 1: Method Validation Parameters

The analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% for LLOQ).
Precision (% CV) ≤ 15% (≤ 20% for LLOQ).
Recovery Consistent and reproducible.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability established under various storage and processing conditions.
Table 2: Example Calibration Curve Data
Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.590
1001.180
5005.950
100011.900

Visualizations

Signaling Pathway

Gadolinium-based contrast agents primarily function by altering the magnetic properties of nearby water protons to enhance MRI images.[8][9][10] However, the potential for gadolinium ion release from the chelate can lead to cellular toxicity. Studies on gadolinium toxicity have implicated several signaling pathways involved in cellular stress, inflammation, and fibrosis.[4]

GBCAs_Toxicity_Pathway GBCAs This compound (Gadolinium Complex) FreeGd Free Gd³⁺ Ion GBCAs->FreeGd Dissociation ROS Reactive Oxygen Species (ROS) FreeGd->ROS Induces EGFR EGFR Signaling FreeGd->EGFR Activates MAPK_ERK MAPK/ERK Pathway ROS->MAPK_ERK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inflammation Inflammation MAPK_ERK->Inflammation CellProliferation Cell Proliferation & Survival PI3K_Akt->CellProliferation EGFR->CellProliferation Fibrosis Fibrosis Inflammation->Fibrosis

Caption: Potential signaling pathways involved in gadolinium-induced toxicity.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike Internal Standard Sample->Spike_IS Precipitation Protein Precipitation (with Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols for In Vivo Administration of Caldiamide Sodium in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Caldiamide sodium in animal models, with a focus on its pharmacokinetic profile. The following protocols are based on established methodologies for conducting such studies.

Introduction to this compound

This compound (NaCa DTPA-BMA) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide. It is a component of the contrast agent Gadodiamide injection (Omniscan™), where it is present with the gadolinium (III) complex of the same ligand (Gd DTPA-BMA) in a 20:1 molar ratio.[1] Understanding the in vivo behavior of this compound is crucial for assessing the overall safety and efficacy of the contrast agent.

Pharmacokinetic Profile of this compound in Rats

A study in Sprague-Dawley rats provides key insights into the pharmacokinetics of this compound following intravenous administration.

Summary of Pharmacokinetic Parameters

The following table summarizes the quantitative data from a study where 14C-labeled this compound was administered intravenously to rats at a dose of 0.015 mmol/kg.[1]

ParameterValueUnit
Dose 0.015mmol/kg
Administration Route Intravenous-
Elimination Half-life (t1/2) 0.31h
Distribution Volume (Vd) 244ml/kg
Plasma Clearance (CL) 9.2ml/min/kg
Excretion Profile

The primary route of excretion for this compound is renal, via glomerular filtration.[1]

Time PointCumulative Excretion in Urine (%)Cumulative Excretion in Feces (%)
4 hours 86.6Not Reported
120 hours 95.33.3
In Vivo Metabolism

This compound undergoes minor metabolism in vivo through a process of transchelation, where the calcium ion is displaced by endogenous zinc (Zn) or copper (Cu) ions.[1]

CompoundRelative Quantity in Urine (%)
Unchanged this compound ~92
Zinc (Zn) form ~7
Copper (Cu) form ~1

Experimental Protocols

This section details the methodology for a pharmacokinetic study of this compound in a rat model, based on the cited literature.

Animal Model
  • Species: Rat

  • Strain: Sprague-Dawley

  • Sex: Male

  • Health Status: Healthy, specific pathogen-free

Materials and Reagents
  • This compound (14C-labeled for pharmacokinetic studies)

  • Vehicle for injection (e.g., sterile saline)

  • Anesthetic agent (e.g., isoflurane)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Metabolic cages for urine and feces collection

  • Analytical instrumentation:

    • High-Performance Liquid Chromatography (HPLC)

    • Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

    • Liquid Scintillation Counter

Dosing and Administration
  • Formulation: Prepare a solution of 14C-labeled this compound in a suitable vehicle at the desired concentration.

  • Dose: Administer a single intravenous dose of 0.015 mmol/kg.

  • Administration: Inject the formulation into a suitable vein, such as the tail vein.

Sample Collection
  • Blood Sampling:

    • Collect blood samples at predetermined time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).

    • Draw blood from a cannulated artery or via cardiac puncture at terminal time points.

    • Process blood to obtain plasma and store at -20°C or below until analysis.

  • Excreta Collection:

    • House individual rats in metabolic cages.

    • Collect urine and feces at specified intervals (e.g., 0-4h, 4-8h, 8-24h, and then daily for up to 120 hours).

    • Store samples frozen until analysis.

Sample Analysis
  • Plasma Analysis:

    • Determine the total radioactivity in plasma samples using a liquid scintillation counter to measure the concentration of 14C-Caldiamide sodium and its metabolites.

  • Urine Analysis:

    • Analyze urine samples for total radioactivity.

    • Use HPLC to separate the parent drug from its metabolites (Zn and Cu forms).[1]

    • Quantify the relative amounts of each compound.

    • Use ICP-AES to confirm the presence and quantity of the metal ions in the chelated forms.[1]

Data Analysis
  • Calculate pharmacokinetic parameters (elimination half-life, volume of distribution, plasma clearance) from the plasma concentration-time data using appropriate software.

  • Determine the percentage of the administered dose excreted in urine and feces.

  • Calculate the relative proportions of the parent drug and its metabolites in the urine.

Visualizations

Signaling and Metabolic Pathway

The following diagram illustrates the in vivo fate of this compound, including its distribution, metabolism, and excretion.

Caldiamide_Sodium_In_Vivo_Pathway Admin Intravenous Administration of this compound (NaCa DTPA-BMA) Plasma This compound in Plasma Admin->Plasma Rapid ECF Distribution to Extracellular Fluid Plasma->ECF Metabolism Transchelation (Metabolism) Plasma->Metabolism Kidney Glomerular Filtration (Kidney) Plasma->Kidney Primary Route Feces Excretion in Feces (~3%) Plasma->Feces Metabolites Zn and Cu forms of DTPA-BMA Metabolism->Metabolites Zn_Cu Endogenous Zn/Cu Zn_Cu->Metabolism Metabolites->Kidney Urine Excretion in Urine (>95%) Kidney->Urine

Caption: In vivo pathway of this compound.

Experimental Workflow

This diagram outlines the key steps in conducting a pharmacokinetic study of this compound in an animal model.

Experimental_Workflow Start Study Initiation AnimalPrep Animal Preparation (Sprague-Dawley Rats) Start->AnimalPrep Dosing Intravenous Dosing (0.015 mmol/kg) AnimalPrep->Dosing SampleCollection Sample Collection Dosing->SampleCollection Blood Blood Sampling (Plasma) SampleCollection->Blood Time Points Excreta Urine & Feces Collection SampleCollection->Excreta Intervals Analysis Sample Analysis Blood->Analysis Excreta->Analysis Radioactivity Radioactivity Measurement (LSC) Analysis->Radioactivity Chromatography HPLC & ICP-AES Analysis->Chromatography DataAnalysis Pharmacokinetic Data Analysis Radioactivity->DataAnalysis Chromatography->DataAnalysis End Study Conclusion DataAnalysis->End

References

Application Notes and Protocols: Caldiamide Sodium as a Negative Control in Gadolinium Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-based contrast agents (GBCAs) are critical tools in magnetic resonance imaging (MRI), enhancing the visualization of tissues and pathologies.[1][2][3] However, concerns about the potential for gadolinium (Gd³⁺) dissociation from its chelating ligand and subsequent tissue deposition have necessitated rigorous investigation into the specific biological effects of the gadolinium ion itself.[4][5][6][7][8] To isolate the effects of gadolinium, a proper negative control is essential. Caldiamide sodium, the calcium sodium salt of the same chelating ligand (DTPA-BMA) found in the GBCA gadodiamide, presents a theoretically ideal negative control.[9] This document provides detailed application notes and protocols for utilizing this compound to distinguish the biological effects of the gadolinium ion from those of the chelating agent.

Rationale for Using this compound as a Negative Control

Gadodiamide (Omniscan™) is a formulation containing the gadolinium complex of DTPA-BMA (Gd-DTPA-BMA) and a 20:1 molar excess of this compound (NaCa-DTPA-BMA).[9] The rationale for using this compound as a negative control is based on the following principles:

  • Identical Ligand: this compound contains the same DTPA-BMA ligand as gadodiamide. This allows researchers to isolate the effects of the central metal ion (Gd³⁺ vs. Ca²⁺).

  • Bio-inert Metal Ion: Calcium (Ca²⁺) is a ubiquitous and essential endogenous ion. At the concentrations used in these proposed studies, it is not expected to elicit the same biological responses as the heavy metal gadolinium.

  • Control for Ligand-Specific Effects: Any observed biological effects from the administration of this compound can be attributed to the DTPA-BMA ligand itself, rather than the chelated metal ion. This provides a baseline to which the effects of gadodiamide can be compared.

Data Presentation

Table 1: Physicochemical Properties
PropertyThis compoundGadodiamide
Molecular Formula C₁₆H₂₆CaN₅NaO₈[10][11][12]C₁₆H₂₆GdN₅O₈
Molecular Weight 479.48 g/mol [11][12]573.66 g/mol
Central Metal Ion Calcium (Ca²⁺)Gadolinium (Gd³⁺)
Chelating Ligand DTPA-BMADTPA-BMA
Table 2: Comparative Pharmacokinetics in Rats (Intravenous Dosing)
ParameterThis compound (0.015 mmol/kg)[9]Gadodiamide (Representative Data)
Elimination Half-life 0.31 h[9]~1.5 h
Distribution Volume 244 ml/kg[9]~200 ml/kg
Plasma Clearance 9.2 ml/min/kg[9]~1.7 ml/min/kg
Primary Excretion Route Renal (Glomerular Filtration)[9]Renal (Glomerular Filtration)
Urinary Excretion (4h) 86.6%[9]>90%

Experimental Protocols

Protocol 1: In Vitro Assessment of Cellular Toxicity

Objective: To determine if the cellular toxicity observed with gadodiamide is attributable to the gadolinium ion or the DTPA-BMA ligand.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human dermal fibroblasts, renal proximal tubule epithelial cells) in appropriate media.

  • Treatment Groups:

    • Vehicle Control (e.g., saline)

    • This compound (at concentrations equimolar to the gadodiamide treatment groups)

    • Gadodiamide (at a range of clinically relevant and supratherapeutic concentrations)

  • Exposure: Expose cells to the treatment groups for various time points (e.g., 24, 48, 72 hours).

  • Assays:

    • Cell Viability: Assess using a standard MTT or WST-1 assay.

    • Apoptosis: Quantify using Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Oxidative Stress: Measure reactive oxygen species (ROS) production using a fluorescent probe (e.g., DCFH-DA).

  • Data Analysis: Compare the results from the this compound and gadodiamide treatment groups to the vehicle control.

Protocol 2: In Vivo Evaluation of Systemic Toxicity

Objective: To investigate the systemic effects of gadodiamide in an animal model and differentiate the contributions of gadolinium and the DTPA-BMA ligand.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as Sprague-Dawley rats.

  • Treatment Groups:

    • Control Group: Intravenous injection of sterile saline.

    • Negative Control Group: Intravenous injection of this compound at a dose equimolar to the gadodiamide group.

    • Test Group: Intravenous injection of gadodiamide at a clinically relevant dose.

  • Administration: Administer the respective agents via tail vein injection.

  • Monitoring and Sample Collection:

    • Monitor animals for clinical signs of toxicity.

    • Collect blood samples at various time points (e.g., 24h, 48h, 1 week, 1 month) for serum chemistry analysis (e.g., kidney and liver function markers).

    • Collect urine samples to assess renal function.

  • Histopathology: At the end of the study period, euthanize the animals and perform a complete necropsy. Collect key organs (kidneys, liver, skin, brain) for histopathological examination.

  • Gadolinium Deposition: Analyze tissue samples for gadolinium content using inductively coupled plasma mass spectrometry (ICP-MS).

Mandatory Visualizations

G cluster_0 Gadolinium-Induced Cellular Stress Pathway Gd Free Gadolinium (Gd³⁺) Ca Calcium (Ca²⁺) Homeostasis Gd->Ca Disrupts ROS Reactive Oxygen Species (ROS) Production Gd->ROS ER ER Stress Gd->ER Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis ER->Apoptosis

Caption: Proposed signaling pathway for gadolinium-induced cellular toxicity.

G cluster_1 Experimental Workflow: In Vivo Toxicity Study start Animal Model (e.g., Sprague-Dawley Rats) groups Treatment Groups: - Saline (Control) - this compound (Negative Control) - Gadodiamide (Test) start->groups admin Intravenous Administration groups->admin monitoring Clinical Monitoring & Sample Collection (Blood, Urine) admin->monitoring necropsy Necropsy & Tissue Collection (Kidney, Liver, Skin, Brain) admin->necropsy analysis Serum Chemistry & Urinalysis monitoring->analysis end Data Interpretation analysis->end hist Histopathology necropsy->hist icpms ICP-MS for Gd Deposition necropsy->icpms hist->end icpms->end

Caption: Workflow for in vivo toxicity studies using this compound.

Conclusion

The use of this compound as a negative control in gadolinium research is a methodologically sound approach to dissecting the specific biological effects of the gadolinium ion. By providing a direct comparison to the chelating ligand alone, researchers can more accurately attribute observed toxicities and cellular responses. The protocols outlined in this document offer a framework for conducting robust in vitro and in vivo studies to further elucidate the mechanisms of gadolinium-associated pathologies.

References

Application of Caldiamide sodium in MRI contrast agent formulation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Gadolinium-based contrast agents (GBCAs) are widely used in magnetic resonance imaging (MRI) to enhance the visualization of tissues and lesions.[1] The efficacy and safety of these agents are critically dependent on the stability of the complex formed between the gadolinium ion (Gd³⁺) and a chelating ligand. Dissociation of the toxic Gd³⁺ ion in vivo is a significant safety concern.[2][3] Gadodiamide, the active component in the contrast agent Omniscan™, is a gadolinium chelate of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA).[4] To enhance the in vivo stability of gadodiamide, the formulation includes Caldiamide sodium, the sodium calcium salt of the same DTPA-BMA ligand.[5]

This compound functions as a sacrificial chelate. Endogenous ions, particularly zinc (Zn²⁺), have the potential to displace Gd³⁺ from the DTPA-BMA ligand, a process known as transmetallation.[5] The presence of this compound in the formulation provides a readily available source of Ca-DTPA-BMA. The calcium ion in this complex can be displaced by endogenous zinc, effectively "scavenging" free zinc ions and preventing them from interacting with the gadodiamide complex.[5] This significantly reduces the risk of gadolinium release, thereby improving the safety profile of the contrast agent.

Mechanism of Action of this compound

The primary role of this compound in a gadodiamide-based MRI contrast agent formulation is to mitigate the risk of transmetallation. This is achieved through a competitive binding mechanism where endogenous zinc ions preferentially displace the calcium ion from this compound, rather than the more toxic gadolinium ion from gadodiamide.

G cluster_0 In Vivo Environment cluster_1 Potential Transmetallation cluster_2 Protective Mechanism Gd_DTPA_BMA Gadodiamide (Gd-DTPA-BMA) Gd_free Free Gd³⁺ (Toxic) Ca_DTPA_BMA This compound (Ca-DTPA-BMA) Zn_DTPA_BMA Zn-DTPA-BMA Zn Endogenous Zn²⁺ Zn->Gd_DTPA_BMA Inhibited Transmetallation Zn->Ca_DTPA_BMA Preferential Displacement Ca_free Free Ca²⁺

Figure 1: Protective mechanism of this compound against transmetallation.

Physicochemical Properties and Formulation Data

The inclusion of this compound contributes to the overall physicochemical properties of the final contrast agent formulation. Below is a summary of the composition and key properties of a typical gadodiamide injection containing this compound.

ParameterValueReference
Composition
Active Ingredient (Gadodiamide)287 mg/mL[6]
Inactive Ingredient (this compound)12 mg/mL[6]
Molar Ratio (Gadodiamide:this compound)20:1[5]
Physicochemical Properties
Osmolality @ 37°C789 mOsm/kg water[7]
Viscosity @ 20°C2.0 cP[7]
Viscosity @ 37°C1.4 cP[7]
Density @ 20°C1.15 g/cm³[7]
pH5.5 - 7.0[7]

Experimental Protocols

To evaluate the role and impact of this compound in an MRI contrast agent formulation, the following experimental protocols can be employed.

1. Protocol for In Vitro Stability Assessment: Competitive Ion Challenge

This protocol is designed to assess the ability of this compound to prevent the dissociation of gadolinium from the primary chelate in the presence of competing endogenous ions like zinc.

G start Start prep_samples Prepare Formulations: 1. Gadodiamide only 2. Gadodiamide + this compound start->prep_samples add_zn Add ZnCl₂ Solution (Physiological Concentration) prep_samples->add_zn incubate Incubate at 37°C (Simulated Body Temperature) add_zn->incubate time_points Sample at Multiple Time Points (e.g., 0, 1, 4, 24 hours) incubate->time_points hplc_icpms Analyze for Free Gd³⁺ (HPLC-ICP-MS) time_points->hplc_icpms compare Compare Gd³⁺ Release Between Formulations hplc_icpms->compare end End compare->end

Figure 2: Workflow for the competitive ion challenge assay.

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of gadodiamide at a concentration of 10 mM in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a second stock solution containing 10 mM gadodiamide and 0.5 mM this compound (maintaining the 20:1 molar ratio) in the same buffer.

    • Prepare a stock solution of 100 mM zinc chloride (ZnCl₂) in deionized water.

  • Incubation:

    • In separate polypropylene tubes, aliquot the gadodiamide-only solution and the gadodiamide with this compound solution.

    • Add ZnCl₂ solution to each tube to a final concentration that mimics physiological levels of free zinc (e.g., 10-20 µM).

    • Incubate all samples in a water bath at 37°C.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Immediately analyze the samples for the presence of free Gd³⁺ using a validated method such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This technique can separate the chelated gadolinium from any free gadolinium.

  • Data Interpretation:

    • Quantify the percentage of Gd³⁺ released at each time point for both formulations.

    • A significantly lower percentage of free Gd³⁺ in the formulation containing this compound indicates its protective effect against transmetallation.

2. Protocol for Relaxivity Measurement

This protocol measures the longitudinal (r₁) and transverse (r₂) relaxivity of the contrast agent formulations. Relaxivity is a measure of the agent's efficiency in enhancing the relaxation rates of water protons and is a key indicator of contrast efficacy.

G start Start prep_phantoms Prepare Phantoms: Serial dilutions of each formulation in water or plasma start->prep_phantoms mri_scan Acquire T₁ and T₂ Maps (Clinical or Preclinical MRI Scanner) prep_phantoms->mri_scan roi_analysis Perform Region of Interest (ROI) Analysis on Phantoms mri_scan->roi_analysis calc_rates Calculate Relaxation Rates (R₁ and R₂) for each concentration roi_analysis->calc_rates plot_data Plot R₁ and R₂ vs. Concentration calc_rates->plot_data calc_relaxivity Determine Relaxivity (r₁ and r₂) from the slope of the linear fit plot_data->calc_relaxivity end End calc_relaxivity->end

Figure 3: Workflow for relaxivity measurement.

Methodology:

  • Phantom Preparation:

    • For each formulation (with and without this compound), prepare a series of dilutions in deionized water or bovine serum albumin solution to mimic plasma. Typical concentrations range from 0 to 1.0 mM.

    • A sample of the diluent alone should be included as a control.

    • Transfer each dilution into a separate, appropriately sized tube and arrange them in a phantom holder.

  • MRI Acquisition:

    • Place the phantom in the isocenter of the MRI scanner.

    • Acquire T₁-weighted images using an inversion recovery or variable flip angle sequence with multiple repetition times (TRs).

    • Acquire T₂-weighted images using a spin-echo sequence with multiple echo times (TEs).

  • Image Analysis:

    • For each tube in the phantom, draw a region of interest (ROI) in the center of the tube, avoiding the edges.

    • For each ROI, calculate the mean signal intensity at each TR (for T₁) and TE (for T₂).

  • Calculation of Relaxation Rates and Relaxivity:

    • Calculate the longitudinal relaxation time (T₁) for each concentration by fitting the signal intensity versus TR data to the appropriate signal equation. The relaxation rate R₁ is the reciprocal of T₁ (R₁ = 1/T₁).

    • Calculate the transverse relaxation time (T₂) for each concentration by fitting the signal intensity versus TE data to a mono-exponential decay function. The relaxation rate R₂ is the reciprocal of T₂ (R₂ = 1/T₂).

    • Plot R₁ and R₂ as a function of the gadolinium concentration for each formulation.

    • The slope of the linear regression of the R₁ vs. concentration plot gives the longitudinal relaxivity (r₁).

    • The slope of the linear regression of the R₂ vs. concentration plot gives the transverse relaxivity (r₂).

  • Data Interpretation:

    • Compare the r₁ and r₂ values for the formulations with and without this compound. While this compound is not expected to directly impact relaxivity, this experiment confirms that its inclusion does not negatively affect the efficacy of the contrast agent.

This compound plays a crucial, albeit indirect, role in the formulation of gadodiamide-based MRI contrast agents. By acting as a sacrificial chelate to scavenge endogenous zinc ions, it enhances the in vivo stability of the gadodiamide complex and minimizes the potential for toxic gadolinium release. The experimental protocols outlined above provide a framework for researchers and drug development professionals to assess the stabilizing effect of this compound and ensure the safety and efficacy of such contrast agent formulations.

References

Caldiamide Sodium: Not a Tool for Calcium Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific and chemical databases reveals that caldiamide sodium is not utilized as a probe for studying calcium signaling pathways. The compound, identified by its chemical formula C₁₆H₂₆CaN₅NaO₈, is recognized in chemical literature and supplier databases, but not in the context of fluorescent or luminescent calcium indicators.

Initial investigations into the application of this compound for monitoring calcium signaling have been met with a conspicuous absence of supporting data. There is no published evidence of its use as a fluorescent dye, nor are there any available details regarding its potential excitation and emission spectra, or its dissociation constant (Kd) for calcium—critical parameters for any calcium probe.

Instead, the available information from chemical databases and suppliers characterizes this compound primarily by its chemical structure and basic properties. These sources do not indicate any functional application in the field of cell signaling.

For researchers, scientists, and drug development professionals interested in the study of calcium signaling, a host of well-established and validated tools are available. These include a variety of fluorescent indicators, each with specific properties suited for different experimental needs.

Established Fluorescent Calcium Indicators:

To aid researchers in their study of calcium signaling, the following table summarizes the properties of commonly used fluorescent calcium indicators.

IndicatorExcitation (nm)Emission (nm)Kd for Ca²⁺ (nM)Properties and Applications
Fura-2 340/380510~145Ratiometric dye, allows for quantitative measurements of intracellular calcium. Widely used in microscopy.
Indo-1 ~350475 (Ca²⁺-free) / 400 (Ca²⁺-bound)~230Ratiometric dye, often used in flow cytometry.
Fluo-3 ~506~526~390Single-wavelength indicator, exhibits a large fluorescence intensity increase upon calcium binding. Compatible with argon-ion lasers.
Fluo-4 ~494~516~345A brighter and more fluorescent analog of Fluo-3, widely used in confocal microscopy and high-throughput screening.
Rhod-2 ~552~576~570Red-shifted indicator, useful for experiments with other green fluorescent probes to minimize spectral overlap.
Cal-520 ~492~514~320A newer generation green indicator with improved signal-to-noise ratio and intracellular retention.

General Calcium Signaling Pathway and Indicator Action

Calcium signaling is a fundamental cellular process where transient changes in intracellular calcium concentration act as a second messenger to regulate a multitude of cellular functions. This process is initiated by various stimuli that lead to the opening of calcium channels on the plasma membrane or the membrane of intracellular stores like the endoplasmic reticulum.

The workflow for studying these pathways using fluorescent indicators typically involves loading the cells with a calcium-sensitive dye. Upon binding to calcium, the dye undergoes a conformational change that alters its fluorescent properties, which can then be detected and quantified using techniques such as fluorescence microscopy or flow cytometry.

G General Calcium Signaling Workflow cluster_0 Cellular Events cluster_1 Experimental Measurement Stimulus Stimulus Receptor_Activation Receptor Activation Stimulus->Receptor_Activation Second_Messenger Second Messenger Production (e.g., IP3) Receptor_Activation->Second_Messenger Ca_Release Ca²⁺ Release from ER/ Influx from Extracellular Space Second_Messenger->Ca_Release Ca_Increase Increase in Cytosolic [Ca²⁺] Ca_Release->Ca_Increase Cellular_Response Cellular Response Ca_Increase->Cellular_Response Ca_Binding Ca²⁺ Binds to Indicator Ca_Increase->Ca_Binding Measurement Point Dye_Loading Load Cells with Fluorescent Ca²⁺ Indicator Dye_Loading->Ca_Binding Fluorescence_Change Change in Fluorescence (Intensity or Ratio) Ca_Binding->Fluorescence_Change Detection Detection via Microscopy or Flow Cytometry Fluorescence_Change->Detection Data_Analysis Data Analysis Detection->Data_Analysis

General workflow of calcium signaling and its measurement.

Application Note: Determination of Caldiamide Sodium Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldiamide sodium is a chemical compound utilized in pharmaceutical research and development. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing to guarantee safety and efficacy. This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is intended to serve as a comprehensive guide for researchers and quality control analysts.

Principle

This method employs reversed-phase chromatography to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte and any impurities are detected by a UV detector at a specified wavelength. The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Chromatography data acquisition and processing software.

    • Analytical balance (0.01 mg sensitivity).

    • pH meter.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringe filters (0.45 µm).

    • HPLC vials.

    • Ultrasonic bath.

  • Chemicals and Reagents:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium phosphate monobasic (KH2PO4) (Analytical grade).

    • Orthophosphoric acid (Analytical grade).

    • Water (HPLC grade or Milli-Q).

Experimental Protocol

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of potassium phosphate monobasic and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15 minutes.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC grade acetonitrile. Filter and degas before use.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask.

    • Follow the same procedure as for the standard solution preparation.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) once to ensure there are no interfering peaks.

  • Inject the standard solution five times.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing factor (Asymmetry factor) for the this compound peak: Not more than 2.0.

    • Theoretical plates for the this compound peak: Not less than 2000.

    • Relative Standard Deviation (RSD) of the peak areas for the five replicate injections: Not more than 2.0%.

Analytical Procedure
  • Inject the prepared sample solution into the chromatograph.

  • Record the chromatogram and integrate the peaks.

  • Identify the principal peak corresponding to this compound based on the retention time of the standard.

Calculation of Purity

The purity of this compound is calculated based on the area percentage of the main peak.

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Disregard any peaks originating from the blank and any peaks with an area less than 0.05% of the total area.

Data Presentation

The quantitative data for the HPLC method is summarized in the following table:

ParameterSpecification
Analyte This compound
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 20 mM KH2PO4 (pH 3.0) : Acetonitrile (70:30)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 30 °C
Standard Concentration 0.5 mg/mL
System Suitability Criteria Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000, RSD ≤ 2.0%

Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.

HPLC_Workflow prep Preparation sol_prep Solution Preparation (Mobile Phase, Standard, Sample) prep->sol_prep sst System Suitability Test (SST) sol_prep->sst system_setup HPLC System Setup equilibration Column Equilibration system_setup->equilibration equilibration->sst check SST Criteria Met? sst->check analysis Sample Analysis data_proc Data Processing analysis->data_proc purity_calc Purity Calculation data_proc->purity_calc report Generate Report purity_calc->report check->system_setup No check->analysis Yes

Caption: Workflow for HPLC Purity Analysis of this compound.

Troubleshooting & Optimization

How to improve the solubility of Caldiamide sodium in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Caldiamide sodium in aqueous buffers.

Frequently Asked Questions (FAQs)

1. What is the expected solubility of this compound in common aqueous buffers?

Recommended Initial Solubility Screening Protocol:

A suggested workflow for this initial screening is presented below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh this compound add_solid Add excess this compound to a fixed volume of each buffer prep_solid->add_solid prep_buffer Prepare a series of aqueous buffers (e.g., PBS, Tris, Citrate) at desired pH values prep_buffer->add_solid equilibrate Equilibrate samples with agitation (e.g., 24-48 hours at a controlled temperature) add_solid->equilibrate separate Separate undissolved solid (e.g., centrifugation or filtration) equilibrate->separate measure Measure the concentration of dissolved this compound in the supernatant (e.g., HPLC-UV, LC-MS) separate->measure determine Determine equilibrium solubility measure->determine

Figure 1. Workflow for determining the equilibrium solubility of this compound.

2. My this compound is not dissolving completely in my aqueous buffer. What are the initial troubleshooting steps?

If you are observing incomplete dissolution, consider the following initial steps:

  • Ensure Proper Mixing: Vortex or sonicate the solution to ensure adequate agitation.

  • Slightly Warm the Solution: Gentle warming (e.g., to 37°C) can sometimes improve the dissolution rate and solubility. However, be cautious about potential degradation of this compound at elevated temperatures.

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Since this compound is a salt of a multi-acidic species, its solubility can be influenced by the pH of the buffer.

A logical approach to troubleshooting this issue is outlined in the diagram below.

G start Incomplete Dissolution of this compound check_mixing Is the solution being adequately agitated (vortexing, sonication)? start->check_mixing action_mix Increase agitation and/or sonicate check_mixing->action_mix No check_temp Has gentle warming been attempted? check_mixing->check_temp Yes action_mix->check_mixing action_warm Warm solution to ~37°C and observe check_temp->action_warm No check_ph Is the buffer pH optimal? check_temp->check_ph Yes action_warm->check_temp action_ph Perform a pH-solubility profile study check_ph->action_ph Unsure end_success Dissolution Achieved check_ph->end_success Yes end_fail Further investigation needed (see advanced methods) check_ph->end_fail No action_ph->end_fail

Figure 2. Initial troubleshooting workflow for this compound dissolution issues.

Advanced Troubleshooting Guides

3. How does pH affect the solubility of this compound and how can I optimize it?

Issue: Poor solubility of this compound may be due to the pH of the aqueous buffer.

Principle: For salts of weakly acidic drugs, the pH of the solution can significantly impact solubility.[2][3] The solubility of this compound is expected to be influenced by the protonation state of its carboxyl groups.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • Equilibrate excess solid: Add an excess amount of this compound to a fixed volume of each buffer.

  • Incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate and Analyze: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.

Data Presentation:

The results of a hypothetical pH-solubility study are presented in the table below.

Buffer SystempHThis compound Solubility (mg/mL)
Citrate Buffer4.05.2
Acetate Buffer5.015.8
Phosphate Buffer6.045.3
Phosphate Buffer7.078.1
Tris Buffer8.082.5
Tris Buffer9.083.0

4. Can co-solvents or surfactants be used to improve the solubility of this compound?

Issue: The aqueous solubility of this compound may be insufficient for a specific application, even after pH optimization.

Principle: The addition of co-solvents or surfactants can enhance the solubility of poorly soluble compounds.[4] Co-solvents can reduce the polarity of the aqueous environment, while surfactants can form micelles that encapsulate the drug molecules.

Experimental Protocol: Co-solvent/Surfactant Solubility Enhancement

  • Select Co-solvents/Surfactants: Choose a panel of biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400) and surfactants (e.g., Tween 80, Poloxamer 188).

  • Prepare Stock Solutions: Prepare stock solutions of the co-solvents and surfactants in the optimal buffer determined from the pH-solubility study.

  • Screen Concentrations: Create a series of dilutions of the co-solvents and surfactants.

  • Determine Solubility: Measure the solubility of this compound in each of these formulations using the equilibrium solubility method described previously.

Data Presentation:

The following table shows hypothetical data for solubility enhancement with different excipients.

ExcipientConcentration (% v/v or w/v)This compound Solubility (mg/mL) in pH 7.4 PBS
None (Control)0%78.1
Propylene Glycol5%95.3
Propylene Glycol10%121.7
PEG 4005%102.5
PEG 40010%145.2
Tween 800.1%88.6
Tween 800.5%110.4

5. Could the formation of hydrates be affecting the solubility of this compound?

Issue: Inconsistent solubility results or changes in the solid form are observed during dissolution experiments.

Principle: Sodium salts of drugs can form hydrates, which may have different solubility properties compared to the anhydrous form.[5] The solid phase in equilibrium with the solution should be analyzed to understand the dissolution behavior fully.

Experimental Protocol: Solid-State Characterization

  • Equilibrate and Isolate: Perform an equilibrium solubility experiment as previously described.

  • Isolate Solid: After equilibration, carefully separate the remaining solid material.

  • Analyze Solid Form: Characterize the isolated solid using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the crystalline form and determine if it is a hydrate.

Data Presentation:

A comparative table summarizing the solid-state properties can be useful.

PropertyStarting MaterialSolid after Equilibration
XRPD PatternAnhydrous Form AHydrate Form B
DSC Endotherm250°C (decomposition)110°C (water loss), 250°C (decomposition)
TGA Weight Loss< 0.5%~5% (corresponding to one water molecule)

This guide provides a starting point for addressing solubility challenges with this compound. For further assistance, please contact our technical support team with your experimental details and results.

References

Troubleshooting unexpected precipitation in Caldiamide sodium solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected precipitation when working with Caldiamide sodium solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We observed a white precipitate after dissolving this compound in our aqueous buffer. What is the most likely cause?

A1: Unexpected precipitation of this compound is most commonly linked to issues with pH, concentration, or buffer composition. This compound is the salt of an aminopolycarboxylic acid, and its solubility is highly dependent on the pH of the solution.

  • pH-Dependent Solubility: The solubility of this compound, like other metal chelates, can decrease significantly at certain pH values. The protonation state of the carboxyl groups on the DTPA-BMA ligand is pH-dependent, which in turn affects its ability to chelate the calcium ion and remain in solution. For ionic compounds with basic anions, solubility typically increases as the pH is lowered.[1]

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable and can lead to precipitation over time.[2] Ensure your target concentration does not exceed the solubility limit under your specific experimental conditions (pH, temperature).

  • Buffer Effects: Certain buffer components can interact with this compound. For example, phosphate buffers at high concentrations can sometimes form insoluble salts with calcium ions.

Q2: Our this compound solution was clear initially but formed a precipitate after being stored at 4°C. Why did this happen?

A2: This phenomenon, known as "crashing out," is typically due to temperature-dependent solubility. Most compounds exhibit decreased solubility at lower temperatures. When a solution prepared at room temperature is cooled, it can become supersaturated, leading to precipitation. Always determine the solubility of this compound at your intended storage temperature.

Q3: We are using a co-solvent system with an organic solvent (e.g., Acetonitrile, Methanol) and have observed precipitation. What could be the issue?

A3: The addition of organic solvents reduces the polarity of the aqueous medium, which generally decreases the solubility of ionic salts like this compound. If you are using a buffered aqueous solution, the buffer salts themselves can also precipitate when the organic solvent concentration becomes too high. This is a common issue in applications like HPLC.[3][4]

Q4: Could the presence of other metal ions in our media cause this compound to precipitate?

A4: Yes, this is possible through a process called transchelation.[5] this compound contains a calcium ion chelated by the DTPA-BMA ligand. If your solution contains other divalent cations (e.g., Zn²⁺, Cu²⁺, Mg²⁺) at sufficient concentrations, they can displace the calcium ion from the chelate.[5] The resulting new metal-ligand complex may have a lower solubility than the original this compound, causing it to precipitate.

Q5: We suspect a "common ion effect" is causing precipitation. Can you explain this?

A5: The common ion effect can decrease the solubility of an ionic compound when a solution already contains one of the ions in the compound.[6] For this compound (NaCa[DTPA-BMA]), adding a significant excess of either sodium salts (e.g., from a high concentration sodium buffer or NaCl) or calcium salts (e.g., CaCl₂) can shift the dissolution equilibrium to the left, favoring the solid, precipitated form.

Data Presentation

Table 1: Illustrative pH-Solubility Profile of this compound

This table presents hypothetical data for illustrative purposes, based on standard BCS guidelines for solubility testing. Actual solubility should be determined experimentally.

pH (at 37°C)Buffer SystemMean Solubility (mg/mL)Standard Deviation
1.20.1 N HCl> 250N/A
4.5Acetate Buffer185± 4.5
6.8Phosphate Buffer150± 5.1
7.4Phosphate Buffer142± 3.8
Table 2: General Guidelines for Buffer Salt Precipitation in HPLC

This table provides rules of thumb for the point at which common buffer salts may precipitate when mixed with organic solvents.[3]

Buffer TypeOrganic SolventPrecipitation Point (% Organic)
Phosphate BuffersMethanol~80%
Potassium PhosphateAcetonitrile~70%
Ammonium PhosphateAcetonitrile~85%

Experimental Protocols

Protocol: Equilibrium Solubility Determination ("Shake-Flask" Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound at various pH values, adapted from WHO guidelines.[7][8]

1. Materials & Equipment:

  • This compound powder

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled orbital shaker (or similar agitation device)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • HPLC-UV or other validated analytical instrument for quantification

  • Volumetric flasks and appropriate glassware

  • Buffer solutions (e.g., pH 1.2, 4.5, 6.8)[7]

2. Procedure:

  • Prepare Buffers: Prepare the required pH buffers (e.g., 0.1 N HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8) and bring them to the target temperature (e.g., 37 ± 1°C).[7]

  • Add Excess Solute: Add an excess amount of this compound powder to a known volume of each buffer solution in a sealed container. The solid should be visibly present at the bottom of the container to ensure saturation.

  • Equilibration: Place the containers in the orbital shaker set to the target temperature (e.g., 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[7]

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining micro-particulates.

  • Dilution & Quantification: Dilute the filtered sample gravimetrically or volumetrically to a concentration within the calibrated range of your analytical method (e.g., HPLC-UV).

  • Analysis: Analyze the diluted sample to determine the concentration of dissolved this compound.

  • pH Verification: Measure the pH of the remaining supernatant to confirm it did not significantly change during the experiment.[7]

  • Replicates: Perform the entire experiment in triplicate for each pH condition to ensure reproducibility.[7]

Visualizations

Troubleshooting_Workflow start Precipitate Observed in This compound Solution check_ph Is the solution pH within the optimal range? start->check_ph check_conc Is the concentration below the known solubility limit? check_ph->check_conc Yes adjust_ph Adjust pH to optimal solubility range check_ph->adjust_ph No check_temp Was the solution subjected to a temperature change? check_conc->check_temp Yes reduce_conc Reduce concentration or prepare a fresh solution check_conc->reduce_conc No check_solvent Is an organic co-solvent or high-salt buffer used? check_temp->check_solvent No control_temp Maintain constant temperature or pre-equilibrate at storage temp check_temp->control_temp Yes reformulate Reformulate buffer. Reduce organic content or check buffer compatibility. check_solvent->reformulate Yes resolve Issue Resolved check_solvent->resolve No adjust_ph->resolve reduce_conc->resolve control_temp->resolve reformulate->resolve

Caption: Troubleshooting workflow for unexpected precipitation.

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_buffer 1. Prepare pH Buffers add_excess 2. Add Excess This compound prep_buffer->add_excess equilibrate 3. Equilibrate (e.g., 24-48h at 37°C) add_excess->equilibrate separate 4. Centrifuge & Filter Supernatant equilibrate->separate quantify 5. Quantify Concentration (e.g., HPLC) separate->quantify verify_ph 6. Verify Final pH quantify->verify_ph result Solubility Determined verify_ph->result

Caption: Experimental workflow for solubility determination.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., FasR) ligand->receptor cas8 Pro-Caspase-8 receptor->cas8 a_cas8 Active Caspase-8 cas8->a_cas8 activation cas3 Pro-Caspase-3 a_cas8->cas3 caldiamide This compound (Apoptotic Stimulus) bax Bax/Bak Activation caldiamide->bax mito Mitochondrion bax->mito cyto_c Cytochrome c (release) mito->cyto_c cas9 Pro-Caspase-9 cyto_c->cas9 forms apoptosome a_cas9 Active Caspase-9 cas9->a_cas9 activation a_cas9->cas3 a_cas3 Active Caspase-3 cas3->a_cas3 activation apoptosis Apoptosis (Cell Death) a_cas3->apoptosis

Caption: Simplified signaling pathways of apoptosis.

References

Technical Support Center: Optimizing Caldiamide Sodium for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive support for researchers, scientists, and drug development professionals utilizing Caldiamide sodium in cell-based assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you determine the optimal concentration for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound (Molecular Formula: C₁₆H₂₆CaN₅NaOⱈ) is the sodium salt of caldiamide and is an analog of Gadodiamide.[1] Its documented biological activities include the induction of apoptosis in chondrocytes and potential immunomodulatory effects, which have been investigated in the context of conditions like lupus nephritis.[1] The precise molecular mechanism of action is still a subject of ongoing research.[1]

Q2: What is a recommended starting concentration for this compound in a new cell-based assay?

A2: For a new cell line or assay, it is crucial to first establish a cytotoxicity profile. A broad dose-response experiment is recommended, starting from a low concentration (e.g., 1 µM) and extending to a high concentration (e.g., 1 mM) to identify the concentration range that affects cell viability. Subsequent functional assays should be performed using concentrations below the cytotoxic threshold.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in a suitable solvent, such as sterile distilled water or a buffer like PBS, to create a high-concentration stock solution (e.g., 10 mM or 100 mM). It is recommended to filter-sterilize the stock solution using a 0.22 µm filter. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Refer to the manufacturer's instructions for specific details on solubility and stability.

Q4: Is this compound expected to be cytotoxic?

A4: Yes, as an apoptosis-inducing agent, this compound is expected to be cytotoxic, particularly at higher concentrations or with prolonged exposure. The degree of cytotoxicity will be dependent on the cell type, concentration, and duration of treatment. Therefore, a viability or cytotoxicity assay is a mandatory first step in optimizing its use.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observable effect in the assay.Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific cell type.Perform a dose-response experiment with a wider and higher concentration range.
Cell line insensitivity: The cell line you are using may not be sensitive to the effects of this compound.If possible, test a different cell line that is known to be sensitive to apoptosis-inducing or immunomodulatory agents.
Incorrect experimental endpoint: The assay you are using may not be suitable for detecting the effects of this compound.Consider using multiple assays to measure different endpoints, such as apoptosis (Annexin V/PI staining), cell proliferation (MTS/WST-1 assay), or cytokine secretion (ELISA).
High cell death observed in all treated wells.Concentration too high: The concentrations of this compound used are likely in the cytotoxic range for your cells.Perform a "kill curve" experiment to determine the IC50 value and select concentrations for your functional assays that are at or below this value.
Prolonged incubation time: The duration of exposure to this compound may be too long.Optimize the incubation time by performing a time-course experiment (e.g., 12, 24, 48, 72 hours).
High variability between replicate wells.Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure you have a homogenous single-cell suspension before seeding and use appropriate cell counting techniques.
Inaccurate pipetting: Errors in pipetting can lead to inconsistent concentrations of this compound.Calibrate your pipettes regularly and use reverse pipetting for viscous solutions if applicable.
Edge effects in microplates: Wells on the outer edges of a multi-well plate can be prone to evaporation, leading to altered concentrations.Avoid using the outer wells of the plate for your experiment, or fill them with sterile media/PBS to maintain humidity.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using a "Kill Curve" Assay

This protocol is designed to determine the concentration range of this compound that is cytotoxic to a specific cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile distilled water or PBS for dilution

  • 96-well flat-bottom tissue culture plates

  • Cell viability reagent (e.g., MTT, MTS, or WST-1)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Harvest and count your cells. Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells per well in 100 µL of medium). Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare Serial Dilutions: Prepare a 2X stock of the highest concentration of this compound to be tested in complete medium. Perform serial dilutions to create a range of 2X concentrations.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells with medium only (no cells) as a background control and wells with cells in medium only as a vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Subtract the background control readings. Normalize the data to the vehicle control (untreated cells) and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Your cell line of interest

  • 6-well or 12-well tissue culture plates

  • This compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with non-cytotoxic to mildly cytotoxic concentrations of this compound (as determined in Protocol 1) for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine all cells from each well.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible after staining. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Data Presentation: Example Cytotoxicity Data

Cell LineThis compound Concentration (µM)% Cell Viability (48h)
ExampleCell-A 198.5 ± 2.1
1095.2 ± 3.4
5078.6 ± 4.5
100 51.3 ± 5.2 (IC50)
25022.1 ± 3.9
5005.7 ± 1.8
10001.2 ± 0.5

Note: This is example data. You must generate a similar table for your specific cell line.

Visualizations

Caldiamide_Sodium_Hypothetical_Signaling_Pathway Caldiamide Caldiamide sodium Membrane Cell Membrane Receptor (?) Caldiamide->Membrane Binds/Interacts Unknown_Pathway Unknown Intracellular Targets Membrane->Unknown_Pathway Signal Transduction Caspase_Cascade Caspase Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Immune_Modulation Immunomodulatory Response Unknown_Pathway->Caspase_Cascade Unknown_Pathway->Immune_Modulation

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow_for_Concentration_Optimization start Start: New Cell Line protocol1 Protocol 1: Perform Broad Range 'Kill Curve' Assay (e.g., 1µM - 1mM) start->protocol1 data_analysis1 Analyze Data: Determine IC50 Value protocol1->data_analysis1 decision Is IC50 Determined? data_analysis1->decision protocol2 Protocol 2: Select Sub-IC50 Concentrations for Functional Assays (e.g., Apoptosis, Cytokine Release) decision->protocol2 Yes adjust_range Adjust Concentration Range and Repeat decision->adjust_range No end End: Optimal Concentration Range Identified protocol2->end adjust_range->protocol1

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic_Tree problem Problem: No Observable Effect check_conc Is Concentration Range Sufficiently High? problem->check_conc increase_conc Action: Increase Concentration Range and Re-test check_conc->increase_conc No check_viability Were Cells Healthy Before Treatment? check_conc->check_viability Yes solution Solution Found increase_conc->solution check_culture Action: Check Cell Culture for Contamination/Stress check_viability->check_culture No check_assay Is the Assay Endpoint Appropriate? check_viability->check_assay Yes check_culture->solution change_assay Action: Use an Alternative Assay (e.g., measure apoptosis) check_assay->change_assay No check_assay->solution Yes change_assay->solution

Caption: Troubleshooting logic for "no observable effect".

References

Preventing degradation of Caldiamide sodium during storage.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Caldiamide sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practice recommendations to ensure the integrity of your research materials.

Troubleshooting Guides

This section addresses specific issues you may encounter with this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected or Poor Experimental Results

Potential Cause Recommended Action
Degradation of this compound stock solution. Prepare fresh stock solutions before each experiment. If using a previously prepared stock, ensure it has been stored correctly (see storage recommendations below). Consider qualifying the stock solution's purity via HPLC before use.
Incorrect storage of solid this compound. Verify that the solid compound has been stored under the recommended conditions (see FAQ 1). If the material appears discolored, clumpy, or shows other physical changes, it may be degraded.
pH instability in the experimental buffer. The stability of metal chelates can be pH-dependent. Ensure your experimental buffer is within a stable pH range, generally recommended to be near neutral for many biological assays. Extreme pH levels can catalyze hydrolysis of the amide bonds or lead to dechelation.[1]
Presence of competing metal ions. Contamination of buffers or other reagents with divalent cations (e.g., Zn²⁺, Cu²⁺) could potentially lead to transchelation, where the calcium ion in this compound is displaced.[2] Use high-purity water and reagents.

Issue 2: Visible Changes in Solid this compound

Potential Cause Recommended Action
Hygroscopic nature of the compound. This compound is hygroscopic.[3] Clumping or stickiness indicates moisture absorption. Store the compound in a desiccator or a dry, inert atmosphere. When handling, minimize exposure to ambient air.
Exposure to light. Photodegradation can occur with complex organic molecules. Always store this compound in a light-protected container (e.g., amber vial) and in a dark location.
Elevated temperature during storage or shipping. High temperatures can accelerate chemical degradation. Ensure the compound is stored at the recommended temperatures and that shipping conditions did not deviate significantly from ambient temperature for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under the following conditions, summarized in the table below.

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years)
Temperature 0 - 4 °C[4]-20 °C[4][5]
Atmosphere Dry, under inert gas[5]Dry, under inert gas[5]
Light Protected from light (dark)[4]Protected from light (dark)[4]
Container Tightly sealed container[5]Tightly sealed container[5]

Note: The shelf life is estimated to be greater than 3 years if stored properly.[4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[4] For stock solutions, it is recommended to:

  • Prepare fresh: Prepare solutions immediately before use whenever possible.

  • Storage: If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles. Some sources suggest 0 - 4°C for days to weeks, but -20°C is preferable for longer-term stability of solutions.[4]

  • Solvent quality: Use anhydrous, high-purity DMSO to minimize water content, which could contribute to hydrolysis.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively published, based on its structure (a calcium and sodium salt of a DTPA-bis(methylamide) derivative), the following are potential degradation routes:

  • Hydrolysis: The amide bonds in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of carboxylic acid and amine-containing degradants.[1][6]

  • Oxidation: Although less common than hydrolysis for this structure type, oxidation could potentially occur.[2][6]

  • Dechelation/Transchelation: The release of the calcium ion (dechelation) or its replacement by other metal ions (transchelation) is a known instability for some metal chelates, particularly linear ones like DTPA derivatives.[2][7] This can be influenced by pH and the presence of other ions.[2]

  • Photodegradation: Exposure to UV light can degrade complex organic molecules and has been shown to affect some gadolinium-based contrast agents, which are also metal chelates.

Q4: How can I check the purity of my this compound sample?

A4: The most common and effective method for assessing the purity of this compound and detecting potential degradation products is High-Performance Liquid Chromatography (HPLC).[4] A stability-indicating HPLC method would be able to separate the intact drug from its impurities and degradation products.

Experimental Protocols

Protocol 1: General Purity Assessment by HPLC

This protocol provides a general framework for developing an HPLC method for purity assessment. Optimization will be required for your specific instrumentation and column.

Objective: To determine the purity of a this compound sample and detect the presence of any degradation products.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade buffer components (e.g., phosphate or acetate salts)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in the mobile phase or a suitable solvent (like water or a water/DMSO mixture) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile or methanol). A common starting point could be 95:5 (v/v) buffer:organic solvent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 30°C.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210-220 nm) where amide bonds show some absorbance may be used. An Evaporative Light Scattering Detector (ELSD) would be a more universal and potentially more sensitive detection method.[3]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared sample.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.

    • Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

The following diagrams illustrate key concepts related to the storage and degradation of this compound.

G Logical Flow for Handling this compound cluster_0 Receiving and Storage cluster_1 Experimental Use cluster_2 Troubleshooting Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Dark at -20°C (Long-Term) or 0-4°C (Short-Term) Inspect->Store Weigh Weigh in Dry Environment Store->Weigh Equilibrate to Room Temp in Desiccator Dissolve Dissolve in High-Purity DMSO Weigh->Dissolve Use Use Solution Immediately Dissolve->Use BadResults Poor Experimental Results? Use->BadResults CheckPurity Check Purity via HPLC BadResults->CheckPurity

Caption: Workflow for proper handling and storage of this compound.

G Potential Degradation Pathways of this compound cluster_factors Degradation Factors cluster_pathways Degradation Products Caldiamide This compound (Intact Molecule) Hydrolysis Hydrolyzed Products (e.g., cleaved amide bonds) Caldiamide->Hydrolysis Dechelation Dechelated Ligand + Ca²⁺ Caldiamide->Dechelation Transchelation Transchelated Complex (e.g., with Zn²⁺, Cu²⁺) Caldiamide->Transchelation Other Other Photodegradants Caldiamide->Other Moisture Moisture/Humidity Moisture->Hydrolysis Light Light (UV) Light->Other pH Extreme pH pH->Hydrolysis pH->Dechelation Heat High Temperature Heat->Hydrolysis Metals Competing Metal Ions Metals->Transchelation

Caption: Factors leading to potential degradation of this compound.

References

Common interferences in experiments using Caldiamide sodium.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Caldiamide sodium in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a calcium-containing chelate molecule.[1][2][3] In a research context, it is known as an analog of Gadodiamide and is used as an agent to induce apoptosis, particularly in chondrocytes.[1]

Q2: What are the key chemical properties of this compound to be aware of?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] It is supplied as a solid powder and is soluble in DMSO.[3] Proper storage in a dry, dark environment is crucial to maintain its stability.[3]

Q3: How should this compound be stored?

A3: For short-term storage (days to weeks), it should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[3]

Q4: Can this compound be used in in vivo experiments?

A4: While this compound is a component of the MRI contrast agent Omniscan, which is used in vivo, the products sold for research are typically intended for laboratory use only.[1] A study on rats has shown that in vivo, the calcium ion in this compound can be displaced by endogenous zinc and copper ions.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in apoptosis assays.
  • Possible Cause 1: Interference with Calcium Signaling.

    • Explanation: this compound is a calcium chelate. Its introduction into cell culture media can perturb intracellular calcium homeostasis, which is intricately linked to apoptosis signaling pathways. This could lead to off-target effects on calcium-dependent signaling cascades.

    • Troubleshooting Steps:

      • Calcium-free media control: Perform a control experiment using a calcium-free version of your cell culture medium to assess the baseline apoptotic response.

      • Vary this compound concentration: Titrate the concentration of this compound to find the optimal range that induces apoptosis without causing widespread, non-specific cell death due to calcium dysregulation.

      • Use specific calcium signaling inhibitors: Co-treat cells with known inhibitors of key calcium channels or signaling pathways to dissect the specific involvement of calcium in the observed apoptotic effect.

  • Possible Cause 2: Interaction with Media Components.

    • Explanation: Components in complex cell culture media, such as serum proteins, amino acids, and bicarbonate, can interact with this compound, potentially altering its availability and activity.[4][5][6][7][8]

    • Troubleshooting Steps:

      • Serum-free conditions: If your cell line permits, conduct experiments in serum-free media to reduce protein binding interference.

      • Defined media: Switch to a chemically defined medium where the concentration of all components is known, allowing for a more controlled experimental environment.

      • Pre-incubation test: Incubate this compound in your complete cell culture medium for the duration of your experiment and then analyze for any precipitation or degradation before applying it to cells.

Issue 2: Poor reproducibility of experimental results.
  • Possible Cause 1: Hygroscopic Nature of this compound.

    • Explanation: As a hygroscopic substance, this compound can absorb varying amounts of water from the atmosphere each time it is handled.[1] This can lead to inaccuracies in the actual concentration of the active compound in your stock solutions.

    • Troubleshooting Steps:

      • Proper handling: Always handle this compound in a low-humidity environment, such as a glove box or a room with a dehumidifier.

      • Aliquot stock solutions: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO), and then create single-use aliquots to minimize repeated exposure of the bulk powder to air.

      • Accurate weighing: Use a calibrated analytical balance in a draft-free enclosure for precise measurements.

  • Possible Cause 2: pH Instability.

    • Explanation: The stability and activity of many compounds are pH-dependent.[9][10][11][12][13] Changes in the pH of your experimental buffer or cell culture medium can affect the chemical integrity of this compound. The pH of media can also be influenced by cell metabolism over the course of an experiment.

    • Troubleshooting Steps:

      • Buffered solutions: Ensure your experimental solutions are adequately buffered to maintain a stable pH.

      • Monitor pH: Regularly monitor the pH of your cell culture medium during the experiment, especially for longer incubation times.

      • pH control experiments: Test the effect of slight variations in pH (e.g., ± 0.2 pH units) on your experimental outcome to understand its sensitivity to this parameter.

Issue 3: Interference with fluorescent assays (e.g., calcium indicators, viability dyes).
  • Possible Cause: Quenching or Spectral Overlap.

    • Explanation: this compound, being a chelate, might interact with certain fluorescent dyes, leading to quenching of the fluorescent signal or spectral overlap that can interfere with accurate measurements.

    • Troubleshooting Steps:

      • Spectral scan: Run a fluorescence spectrum of this compound in your assay buffer to check for any intrinsic fluorescence or absorbance that might overlap with your dye's excitation or emission wavelengths.

      • Dye compatibility test: In a cell-free system, mix this compound with your fluorescent dye at the working concentrations and measure the fluorescence intensity over time to check for any quenching or enhancement effects.

      • Alternative dyes: If interference is confirmed, consider using a fluorescent dye with different spectral properties that do not overlap with any potential absorbance or emission from this compound.

Quantitative Data Summary

Table 1: Factors Influencing this compound Stability and Activity in In Vitro Experiments.

ParameterPotential InterferenceRecommended Action
Moisture Inaccurate concentration due to water absorption (hygroscopic).[1]Store in a desiccator; handle in a low-humidity environment; prepare single-use aliquots of stock solutions.
pH Altered chemical stability and biological activity.[9][13]Use well-buffered solutions; monitor pH during experiments.
Media Components Interaction with proteins, amino acids, and ions, affecting availability.[4][5]Consider using serum-free or chemically defined media.
Other Ions Displacement of Ca2+ by other divalent cations (e.g., Zn2+, Cu2+).Be aware of the ionic composition of your media and supplements.
Chelating Agents Competition for calcium binding, reducing the effective concentration of this compound.[14][15][16][17]Avoid the use of other chelating agents like EDTA in your experimental buffer.

Experimental Protocols

Key Experiment: Induction of Apoptosis in Chondrocytes

This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed chondrocytes in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours in complete culture medium.

  • Preparation of this compound Stock Solution:

    • Under sterile and low-humidity conditions, accurately weigh the required amount of this compound.

    • Dissolve in sterile DMSO to prepare a concentrated stock solution (e.g., 100 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in single-use aliquots at -20°C.

  • Treatment of Cells:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of this compound in your cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Assessment of Apoptosis:

    • Apoptosis can be assessed using various methods, such as:

      • Annexin V/Propidium Iodide (PI) Staining: Follow a standard protocol for staining with Annexin V-FITC and PI, followed by analysis using flow cytometry or fluorescence microscopy.[18][19]

      • Caspase Activity Assays: Use commercially available kits to measure the activity of key executioner caspases (e.g., caspase-3/7).

      • TUNEL Assay: Detect DNA fragmentation, a hallmark of late-stage apoptosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Stock Solution Stock Solution Stock Solution->Cell Treatment Apoptosis Assay Apoptosis Assay Cell Treatment->Apoptosis Assay Data Analysis Data Analysis Apoptosis Assay->Data Analysis troubleshooting_logic Inconsistent Results Inconsistent Results Check Compound Stability Check Compound Stability Inconsistent Results->Check Compound Stability Evaluate Media Interactions Evaluate Media Interactions Inconsistent Results->Evaluate Media Interactions Assess Assay Interference Assess Assay Interference Inconsistent Results->Assess Assay Interference Hygroscopicity Control Hygroscopicity Control Check Compound Stability->Hygroscopicity Control pH Monitoring pH Monitoring Check Compound Stability->pH Monitoring Serum-Free vs. Serum Serum-Free vs. Serum Evaluate Media Interactions->Serum-Free vs. Serum Ionic Composition Ionic Composition Evaluate Media Interactions->Ionic Composition Spectral Scans Spectral Scans Assess Assay Interference->Spectral Scans Dye Compatibility Dye Compatibility Assess Assay Interference->Dye Compatibility

References

How to address batch-to-batch variability of Caldiamide sodium.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caldiamide sodium. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability, ensuring consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical compound with the molecular formula C₁₆H₂₆CaN₅NaO₈. It is the sodium salt of a calcium chelate complex. It is primarily investigated for pharmaceutical applications, particularly in the treatment of kidney diseases like glomerulopathy, where it has been shown to reduce protein leakage in the urine (proteinuria) in animal models.[1]

Q2: What are the most common sources of batch-to-batch variability with this compound?

A2: Batch-to-batch variability can arise from several factors during synthesis and handling. Key sources include inconsistencies in raw materials, slight deviations in manufacturing process parameters (e.g., temperature, pH, order of reagent addition), and variations in the purification and crystallization steps.[2][3][4] Physical properties such as particle size, polymorphism, and amorphous content can also differ between batches.[5]

Q3: How can I detect variability between different batches of this compound?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and identifying impurities. Mass Spectrometry (MS) can confirm the molecular weight. Spectroscopic methods like NMR can verify the chemical structure, while techniques like X-ray Diffraction (XRD) can identify different polymorphic forms. Dynamic Vapor Sorption (DVS) can be used to assess differences in surface area and amorphous content.[5]

Q4: What is the general synthesis pathway for this compound?

A4: The synthesis of this compound typically involves a multi-step process. It begins with the precursor ligand, diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA).[2] The core of the synthesis is a chelation reaction where calcium is integrated, followed by the incorporation of sodium. The sodium ion is often introduced through a neutralization reaction using a base like sodium hydroxide under controlled temperature conditions.[1][2] The final product is then isolated and purified, commonly through crystallization.[1][6]

Q5: Can the order of adding calcium and sodium sources affect the final product?

A5: Research indicates that the sequence of adding the calcium and sodium sources can be interchangeable without negatively impacting the formation of the final this compound product.[2] However, maintaining consistency in the chosen sequence is crucial for minimizing batch-to-batch variability.

Troubleshooting Guide: Investigating Batch Discrepancies

If you observe unexpected results or suspect variability between batches, follow this guide to identify and resolve the issue.

Initial Assessment & Physicochemical Characterization

The first step is to compare the physical and chemical properties of the problematic batch with a reference or "golden" batch that has previously performed as expected.

Table 1: Key Quality Control Parameters for this compound

ParameterMethodAcceptance CriteriaPotential Impact of Deviation
Identity NMR, FT-IRSpectrum matches reference standardIncorrect compound or significant structural impurity.
Purity & Impurities HPLC-UV/MSPurity ≥ 98%; Individual impurities ≤ 0.1%Altered biological activity, potential toxicity.
Counterion Content Ion Chromatography (IC), TitrationSodium/Calcium content within ±5% of theoreticalIncorrect salt form, affecting solubility and bioavailability.[7]
Residual Solvents Gas Chromatography (GC)Within ICH limitsPotential toxicity and impact on material properties.[8]
Water Content Karl Fischer Titration≤ 5% (Typical)Affects stability, hygroscopicity, and accurate weighing.[8]
Polymorphism XRD, DSCCrystalline form matches referenceDifferences in solubility, dissolution rate, and stability.[5]
Particle Size Laser DiffractionConsistent distributionAffects dissolution rate and formulation uniformity.[9]

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound and identifying potential impurities.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both phases by sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1 mg/mL in water.

    • Prepare samples of each batch at 1 mg/mL in water.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine purity.

    • Compare the impurity profiles of different batches, noting any new or significantly larger peaks.

Protocol 2: Counterion Analysis by Ion Chromatography (IC)

This method is crucial for confirming the correct salt stoichiometry.

  • Eluent Preparation: Prepare an appropriate eluent for cation analysis (e.g., Methanesulfonic acid) according to the column manufacturer's instructions.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of sodium (Na⁺) and calcium (Ca²⁺) ions.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in high-purity deionized water to achieve a concentration within the calibration range.

  • IC Conditions:

    • Column: Cation-exchange column.

    • Detector: Suppressed conductivity detector.

    • Flow Rate: As recommended by the column manufacturer.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a calibration curve from the standard solutions.

    • Determine the concentration of sodium and calcium in the sample solution.

    • Calculate the weight percentage of each ion in the original solid sample and compare it to the theoretical values.

Visualizations

Logical Workflow for Troubleshooting Variability

The following diagram illustrates a systematic approach to diagnosing and resolving batch-to-batch variability.

G cluster_0 Phase 1: Detection & Characterization cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Resolution A Unexpected Experimental Result Observed B Procure New Batch & Reference 'Golden' Batch A->B C Perform Head-to-Head Physicochemical Analysis (HPLC, IC, KF, XRD) B->C D Compare Data to CoA & Reference Batch Profile C->D E Significant Deviation Found? D->E F Chemical Variance (Purity, Impurities, Ions) E->F Yes G Physical Variance (Polymorph, Particle Size) E->G Yes M No Significant Deviation Found E->M No H Review Synthesis & Purification Records F->H I Review Final Handling (Milling, Drying, Storage) G->I J Implement Corrective Actions (e.g., Re-purification, Process Parameter Adjustment) H->J I->J K Qualify New Batch with Critical In-Vitro/In-Vivo Assay J->K L Update Internal Quality Control Specifications K->L N Investigate Experimental Assay Parameters M->N

Caption: A flowchart for diagnosing batch-to-batch variability.

Simplified Synthesis and Quality Control Pathway

This diagram shows the critical steps in the manufacturing of this compound and where quality control checks are essential to ensure consistency.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Final Product QC A Raw Materials (DTPA-BMA, Ca/Na Source) B Chelation & Neutralization Reaction A->B C Crude Product Isolation B->C D Recrystallization C->D E Washing & Drying D->E J Final API Batch E->J F Purity (HPLC) G Identity (NMR) H Counterion (IC) I Physical (XRD) J->F J->G J->H J->I

Caption: Key stages of this compound production and QC.

References

Improving the efficiency of Caldiamide sodium chelation in complex media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the efficiency of Caldiamide sodium chelation in complex media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a high-affinity chelating agent designed for the specific sequestration of divalent cations, particularly calcium ions (Ca²⁺). Its primary application is in controlling the concentration of free metal ions in complex biological and chemical media, which is crucial for a variety of experimental and therapeutic purposes. Chelation helps in preventing metal-induced degradation of molecules, controlling enzyme activity, and studying the role of metal ions in biological pathways.

Q2: What are the common factors that reduce the chelation efficiency of this compound?

Several factors can impede the chelation efficiency of this compound in complex media:

  • pH: The pH of the medium significantly affects the ionization state of the chelator, which in turn influences its ability to bind metal ions.[1]

  • Competing Ions: High concentrations of other cations (e.g., Mg²⁺, Zn²⁺) can compete with the target ion (Ca²⁺) for binding to this compound.

  • High Ionic Strength: Elevated concentrations of salts in the medium can decrease the stability of the metal-chelator complex.[1]

  • Presence of Proteins and other Macromolecules: Proteins and other biological macromolecules can non-specifically bind to this compound or the target metal ions, reducing the availability for chelation.

  • Temperature: Temperature can affect the stability constant of the this compound-metal complex.

Q3: Can I use this compound in cell culture media?

Yes, this compound can be used in cell culture media to control the concentration of free calcium. However, it is crucial to determine the optimal concentration to avoid depleting essential ions, which could lead to cytotoxicity. It is recommended to perform a dose-response experiment to identify the effective and non-toxic concentration range for your specific cell type and experimental conditions.

Q4: How can I determine the effective concentration of this compound for my experiment?

The effective concentration depends on the concentration of the target metal ion and the presence of interfering substances. A titration experiment is the most effective way to determine the optimal concentration. This involves adding increasing concentrations of this compound to your complex medium and measuring the concentration of the free metal ion using an ion-selective electrode or a fluorescent indicator.

Q5: Is this compound stable in solution?

This compound is generally stable in aqueous solutions. However, prolonged storage at room temperature, exposure to strong oxidizing agents, or extreme pH values can lead to degradation.[1] It is recommended to prepare fresh solutions for critical experiments or store stock solutions at 2-8°C for short periods.

Troubleshooting Guides

Problem 1: Low Chelation Efficiency

Symptoms:

  • Higher than expected free metal ion concentration after adding this compound.

  • Lack of expected biological or chemical effect that is dependent on metal ion chelation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect pH Verify and adjust the pH of your medium. The optimal pH for this compound chelation is typically near physiological pH (7.0-7.4).
Presence of Competing Ions Increase the concentration of this compound to overcome the competition. Alternatively, if possible, reduce the concentration of competing ions in your medium.
High Ionic Strength If experimentally feasible, decrease the ionic strength of the buffer. You may need to empirically determine the optimal this compound concentration under high salt conditions.
Protein Interference Consider deproteinizing your sample before chelation if the experimental design allows. If not, a higher concentration of this compound may be required.
Degraded this compound Prepare a fresh solution of this compound.
Problem 2: Precipitation in the Medium

Symptoms:

  • Visible precipitate forms upon addition of this compound to the complex medium.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Solubility at Experimental pH This compound may precipitate at acidic pH.[1] Ensure the pH of your medium is within the recommended range.
Insoluble Metal-Chelator Complex The complex formed between this compound and the target metal ion may have low solubility under certain conditions. Try adjusting the pH or ionic strength of the medium.
"Salting Out" Effect High concentrations of salts in the medium can reduce the solubility of this compound. Consider diluting the medium if possible or using a lower concentration of the chelator.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Titration

Objective: To determine the effective concentration of this compound required to chelate a specific amount of calcium in a complex medium.

Materials:

  • This compound stock solution (e.g., 100 mM)

  • Complex medium of interest

  • Calcium-selective electrode or a suitable calcium indicator dye (e.g., Fura-2, Indo-1)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Place a known volume of your complex medium in a beaker with a stir bar.

  • If using a fluorescent indicator, add it to the medium according to the manufacturer's instructions.

  • Calibrate and place the calcium-selective electrode or position the sample for fluorescence measurement.

  • Record the baseline free calcium concentration.

  • Add small, incremental volumes of the this compound stock solution to the medium.

  • After each addition, allow the solution to equilibrate (typically 1-2 minutes) and record the free calcium concentration.

  • Continue the titration until the free calcium concentration reaches the desired level or stabilizes.

  • Plot the free calcium concentration as a function of the added this compound concentration to determine the optimal amount.

Protocol 2: Assessing the Impact of pH on Chelation Efficiency

Objective: To evaluate how changes in pH affect the ability of this compound to chelate calcium.

Materials:

  • This compound solution

  • A buffered solution containing a known concentration of calcium

  • pH meter

  • Solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Calcium-selective electrode or fluorescent calcium indicator

Procedure:

  • Prepare several aliquots of the buffered calcium solution.

  • Adjust the pH of each aliquot to a different value within the desired range (e.g., pH 5.0, 6.0, 7.0, 8.0).

  • Add the same, predetermined concentration of this compound to each aliquot.

  • Allow the solutions to equilibrate.

  • Measure the free calcium concentration in each sample.

  • Plot the free calcium concentration against the pH to visualize the effect of pH on chelation efficiency.

Visualizations

Chelation_Troubleshooting_Workflow start Start: Low Chelation Efficiency check_ph Check and Adjust pH to Optimal Range start->check_ph retest1 Retest Chelation Efficiency check_ph->retest1 increase_conc Increase this compound Concentration retest1->increase_conc Not Improved success Success: Chelation Efficiency Improved retest1->success Improved retest2 Retest Chelation Efficiency increase_conc->retest2 check_reagent Prepare Fresh this compound Solution retest2->check_reagent Not Improved retest2->success Improved retest3 Retest Chelation Efficiency check_reagent->retest3 consider_interferences Investigate Other Interferences (e.g., competing ions, protein binding) retest3->consider_interferences Not Improved retest3->success Improved fail Further Investigation Required consider_interferences->fail

Caption: Troubleshooting workflow for low chelation efficiency.

Precipitation_Troubleshooting_Workflow start Start: Precipitation Observed check_ph Verify pH is in Optimal Range start->check_ph adjust_ph Adjust pH and Re-dissolve check_ph->adjust_ph pH is Not Optimal retest1 Precipitate Persists? check_ph->retest1 pH is Optimal adjust_ph->retest1 adjust_ionic_strength Adjust Ionic Strength of Medium retest1->adjust_ionic_strength Yes success Success: Precipitate Dissolved retest1->success No retest2 Precipitate Persists? adjust_ionic_strength->retest2 lower_conc Lower this compound Concentration retest2->lower_conc Yes retest2->success No fail Consider Alternative Chelator or Medium lower_conc->fail

Caption: Troubleshooting workflow for precipitation issues.

References

Best practices for handling and disposal of Caldiamide sodium.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Caldiamide Sodium

Disclaimer: The following information is provided for a hypothetical compound, "this compound," as no specific data for a compound with this name is available in public scientific literature or chemical databases. The best practices, protocols, and data presented here are based on common characteristics of water-soluble, amide-containing organic sodium salts used in biological research and should be regarded as illustrative. Always refer to the specific Safety Data Sheet (SDS) and technical data sheet provided by the manufacturer for any chemical you work with.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a hypothetical, highly soluble, synthetic organic compound. It is postulated to be an intracellular calcium chelator, designed for high specificity and low toxicity in cellular and molecular biology experiments. Its primary application is in the study of calcium signaling pathways by selectively sequestering intracellular free calcium ions, thereby allowing researchers to investigate the downstream effects of calcium-dependent signaling cascades.

Q2: How should this compound be stored?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, it is recommended to keep the compound at -20°C, protected from light and moisture. For short-term use, refrigeration at 2-8°C is acceptable.

Q3: What are the signs of degradation of this compound?

A3: Degradation of this compound may be indicated by a change in color from its typical white crystalline appearance to a yellowish or brownish hue. A noticeable clumping of the powder, which could indicate moisture absorption, is also a sign of potential degradation. If degradation is suspected, it is recommended to use a fresh batch of the compound for experiments.

Troubleshooting Guide

Issue 1: Inconsistent experimental results when using this compound.

  • Possible Cause 1: Improper storage.

    • Solution: Ensure the compound is stored at the recommended temperature (-20°C for long-term) and protected from light and moisture. Use a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Incorrect concentration.

    • Solution: Verify the calculations for your stock and working solutions. It is advisable to perform a concentration determination using a suitable analytical method if you suspect an error in weighing or dilution.

  • Possible Cause 3: Cellular health.

    • Solution: High concentrations of any chelator can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. Monitor cell viability using methods like Trypan Blue exclusion or an MTT assay.

Issue 2: this compound is not dissolving completely in my buffer.

  • Possible Cause 1: Incorrect solvent.

    • Solution: this compound is highly soluble in aqueous buffers. If you are using a buffer with a high salt concentration or a non-aqueous solvent, solubility may be limited. Dissolve the compound in a small amount of high-purity water before adding it to your final buffer.

  • Possible Cause 2: Low temperature of the solvent.

    • Solution: Ensure your buffer is at room temperature before attempting to dissolve the compound. Gentle warming to no more than 37°C can aid in dissolution, but be cautious of potential degradation at higher temperatures.

  • Possible Cause 3: Supersaturation.

    • Solution: You may be attempting to create a stock solution that is above the solubility limit of the compound. Refer to the table below for solubility data and prepare your stock solution accordingly.

Data Presentation

Table 1: Physicochemical Properties of Hypothetical this compound

PropertyValue
Molecular Weight 354.25 g/mol
Appearance White crystalline powder
Solubility in Water > 100 mg/mL
pKa 8.5
Optimal pH range 7.2 - 7.6
Recommended Storage -20°C

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out 3.54 mg of this compound using an analytical balance.

  • Dissolution: Add the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.

  • Mixing: Vortex the solution gently until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Intracellular Calcium Chelation Assay

  • Cell Culture: Plate your cells of interest at an appropriate density in a 96-well plate and grow to the desired confluency.

  • Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader or fluorescence microscope.

  • Addition of this compound: Add this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) to the wells.

  • Stimulation: After a suitable incubation period with this compound, stimulate the cells with an agonist known to increase intracellular calcium (e.g., ATP, ionomycin).

  • Measurement: Measure the fluorescence signal immediately after stimulation. A decrease in the fluorescence signal in the presence of this compound indicates successful chelation of intracellular calcium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution add_cald Add this compound prep_stock->add_cald cell_culture Culture and Plate Cells load_dye Load Cells with Calcium Indicator Dye cell_culture->load_dye load_dye->add_cald stimulate Stimulate Cells with Agonist add_cald->stimulate measure_fluo Measure Fluorescence stimulate->measure_fluo analyze_data Analyze and Compare Results measure_fluo->analyze_data

Caption: Experimental workflow for intracellular calcium chelation assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum receptor GPCR plc PLC receptor->plc Agonist ip3 IP3 plc->ip3 ip3r IP3R ip3->ip3r ca_ion Ca²⁺ downstream Downstream Effectors ca_ion->downstream cald Caldiamide Sodium cald->ca_ion Chelates ip3r->ca_ion Release er_ca Ca²⁺ Store

Caption: Hypothetical mechanism of this compound in a signaling pathway.

Handling and Disposal

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Hygiene: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

Disposal:

  • Waste Classification: Dispose of this compound and any contaminated materials as chemical waste.

  • Disposal Method: Follow all applicable local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in the general trash. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.

  • Spill Cleanup: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. Ventilate the area of the spill.

Validation & Comparative

Comparative analysis of Caldiamide sodium and EDTA as calcium chelators.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Caldiamide sodium and Ethylenediaminetetraacetic acid (EDTA), two prominent calcium chelators. The comparison is based on their chemical properties, binding affinities, selectivity, and potential biological implications, supported by experimental data and detailed protocols.

Introduction to Calcium Chelators

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including signal transduction, muscle contraction, neurotransmission, and enzyme regulation. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore fundamental to cellular homeostasis. Calcium chelators are molecules that can reversibly bind to Ca²⁺ ions, thereby regulating their concentration and biological availability. This guide focuses on a comparative analysis of two such chelators: the well-established EDTA and the more specialized this compound.

EDTA (Ethylenediaminetetraacetic acid) is a polyamino carboxylic acid that has been widely used for decades in various industrial, medical, and research applications. Its strong, non-selective chelating properties make it effective in binding a wide range of divalent and trivalent metal ions.[1]

This compound is the sodium calcium salt of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA).[2] It is a component of the MRI contrast agent Gadodiamide (Omniscan), where it is included to reduce the potential for gadolinium toxicity.[2] Its role in this formulation is to act as a calcium donor and to scavenge any free gadolinium ions.

Chemical and Physical Properties

PropertyThis compoundEDTA (Ethylenediaminetetraacetic acid)
Chemical Formula C₁₆H₂₆CaN₅NaO₈[3]C₁₀H₁₆N₂O₈[1]
Molecular Weight 479.47 g/mol [3]292.24 g/mol
Structure Sodium calcium salt of DTPA-BMAPolyamino carboxylic acid
Synonyms NaCa[DTPA-BMA]Edetic acid, Versene

Calcium Binding Affinity and Selectivity

The efficacy of a calcium chelator is determined by its binding affinity (how strongly it binds to Ca²⁺) and its selectivity (its preference for Ca²⁺ over other metal ions). These properties are quantified by the stability constant (K) or the dissociation constant (Kd). A higher stability constant (or a lower dissociation constant) indicates a stronger binding affinity.

ChelatorLog K (Calcium)Notes
This compound (as Ca(DTPA-BMA)) 10.4[3]
EDTA 10.6-10.7[4]

The data indicates that this compound and EDTA have comparable and high affinities for calcium ions. However, a critical difference lies in their selectivity, particularly in a biological context where other metal ions like zinc (Zn²⁺) and copper (Cu²⁺) are present.

Experimental studies on a compound structurally identical to the chelating component of this compound (DTPA-BMA) have shown a significantly higher stability constant for zinc (log K = 16.8) compared to calcium (log K = 10.4).[3] This suggests a thermodynamic driving force for "transchelation," where endogenous zinc ions can displace the calcium ion from the this compound complex.[3] In vivo studies with this compound have demonstrated this phenomenon, with a small percentage of the administered compound being excreted as zinc and copper complexes.[2]

EDTA, while having a high affinity for calcium, is also a non-selective chelator and will bind to any available divalent or trivalent metal ion with high affinity.[1] This lack of selectivity can lead to the depletion of essential metal ions in biological systems.

Biological Implications and Cytotoxicity

The biological effects of these chelators are directly related to their calcium binding properties and their interaction with other endogenous ions.

This compound is used in a clinical setting as part of a contrast agent, suggesting a favorable safety profile at therapeutic doses. However, the potential for transchelation with zinc and copper could have biological consequences, as these are essential cofactors for many enzymes.

EDTA is used in chelation therapy to treat heavy metal poisoning.[5] However, its non-selective nature can lead to side effects due to the depletion of essential minerals. The use of disodium EDTA has been associated with fatalities due to hypocalcemia. The cytotoxicity of EDTA is concentration-dependent.

Experimental Protocols

Determination of Calcium Binding Affinity (Dissociation Constant, Kd)

This protocol describes a method to determine the dissociation constant (Kd) of a calcium chelator using a fluorescent calcium indicator.

Principle: A fluorescent dye that changes its spectral properties upon binding to calcium is used. The chelator is added to a solution containing a known concentration of calcium and the fluorescent dye. The change in fluorescence is used to calculate the concentration of free and bound calcium, from which the Kd of the chelator can be determined.

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Calcium Green™-5N)

  • Calcium chloride (CaCl₂) standard solution

  • Buffer solution (e.g., MOPS or HEPES, pH 7.2)

  • This compound and EDTA solutions of known concentrations

  • Fluorometer

Procedure:

  • Prepare a series of solutions with a fixed concentration of the fluorescent dye and varying concentrations of free calcium in the buffer.

  • Measure the fluorescence intensity of each solution to generate a calibration curve.

  • Prepare a solution with a known concentration of the fluorescent dye and a saturating concentration of calcium.

  • Add increasing concentrations of the chelator (this compound or EDTA) to this solution.

  • Measure the fluorescence intensity after each addition.

  • Use the calibration curve to determine the concentration of free calcium at each chelator concentration.

  • Calculate the concentration of the calcium-chelator complex.

  • The Kd can be determined by fitting the data to the following equation: Kd = ([Chelator]free * [Ca²⁺]free) / [Chelator-Ca²⁺]

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to assess the cytotoxicity of this compound and EDTA on a cell line in culture.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound and EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound and EDTA in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the chelators. Include a control group with medium only.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation with MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control group. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Visualizations

CalciumSignalingPathway cluster_membrane extracellular Extracellular Space (High Ca²⁺) ca_influx Ca²⁺ Influx cell_membrane Cell Membrane cytosol Cytosol (Low Ca²⁺) cellular_response Cellular Response cytosol->cellular_response [Ca²⁺]↑ er Endoplasmic Reticulum (High Ca²⁺ Store) ca_release Ca²⁺ Release stimulus Stimulus receptor Receptor stimulus->receptor plc PLC receptor->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r ip3r->ca_release ca_channel Ca²⁺ Channel ca_channel->ca_influx chelator Calcium Chelator (e.g., EDTA, Caldiamide) chelator->cytosol binds Ca²⁺

Caption: Intracellular calcium signaling pathway and the point of intervention for calcium chelators.

ExperimentalWorkflow start Start cell_culture Cell Culture (e.g., HEK293) start->cell_culture treatment Treatment with This compound or EDTA cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for Formazan Production (2-4 hours) mtt_addition->formazan_incubation solubilization Solubilize Formazan (e.g., with DMSO) formazan_incubation->solubilization measurement Measure Absorbance (570 nm) solubilization->measurement analysis Data Analysis (Cell Viability, IC₅₀) measurement->analysis end End analysis->end

Caption: Experimental workflow for assessing the cytotoxicity of calcium chelators using the MTT assay.

Conclusion

Both this compound and EDTA are potent calcium chelators with high binding affinities. While their affinity for calcium is comparable, their selectivity profiles and, consequently, their biological implications differ. EDTA is a broad-spectrum metal ion chelator, which can be advantageous in certain therapeutic contexts but also carries the risk of depleting essential metal ions. This compound, due to the nature of its parent ligand DTPA-BMA, exhibits a higher affinity for zinc and copper than for calcium, leading to in vivo transchelation. This property is a key differentiator and should be a primary consideration in the selection of a chelator for specific research or therapeutic applications. The choice between this compound and EDTA will ultimately depend on the specific requirements of the application, balancing the need for potent calcium chelation with the potential off-target effects on other essential metal ions. Further head-to-head experimental studies are warranted to fully elucidate their comparative performance and safety profiles in various biological systems.

References

Caldiamide sodium versus other gadolinium-based contrast agent components.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Gadolinium-Based Contrast Agent Components for Researchers and Drug Development Professionals

Introduction

Gadolinium-based contrast agents (GBCAs) are essential tools in magnetic resonance imaging (MRI), enhancing the visibility of internal structures and improving diagnostic accuracy. The core of a GBCA is a gadolinium ion (Gd³⁺), a paramagnetic metal, bound to an organic ligand to form a stable chelate. The properties of this chelate dictate the agent's efficacy and safety profile. This guide provides a detailed comparison of various GBCA components, with a special focus on the newly developed high-relaxivity macrocyclic agent, Gadopiclenol, alongside other established linear and macrocyclic agents.

It is important to clarify a potential point of confusion: Caldiamide sodium is not a gadolinium-containing active ingredient but rather an inactive chelating agent found in the formulation of the linear GBCA, Gadodiamide (Omniscan)[1][2][3]. Therefore, a direct comparison of this compound with active gadolinium chelates is not appropriate. This guide will instead focus on the active components of different GBCAs.

Physicochemical Properties of Gadolinium Chelates

The structure of the chelating ligand is a primary determinant of a GBCA's stability and in vivo behavior. GBCAs are broadly classified based on their ligand structure (macrocyclic or linear) and ionicity (ionic or non-ionic).

  • Macrocyclic agents encase the gadolinium ion in a pre-organized molecular cage, leading to higher kinetic and thermodynamic stability compared to linear agents[4][5]. This rigid structure minimizes the release of toxic free Gd³⁺ ions.

  • Linear agents have a more flexible, open-chain structure, which can result in lower stability and a higher potential for gadolinium deposition in tissues[4][5].

  • Ionicity influences the osmolality of the contrast agent solution. Ionic agents are generally more hydrophilic and can have higher thermodynamic stability within their structural class[4].

Below is a table summarizing the key physicochemical properties of selected GBCAs.

Table 1: Physicochemical Properties of Selected Gadolinium-Based Contrast Agents

GBCA Component Trade Name(s) Ligand Structure Ionicity Molecular Weight ( g/mol )
Gadopiclenol Elucirem, VuewayMacrocyclicNon-ionic~975
Gadoterate meglumine Dotarem, ClariscanMacrocyclicIonic938.0
Gadobutrol Gadavist, GadovistMacrocyclicNon-ionic604.7
Gadoteridol ProHanceMacrocyclicNon-ionic558.7
Gadobenate dimeglumine MultiHanceLinearIonic1058.2
Gadodiamide OmniscanLinearNon-ionic573.7
Gadopentetate dimeglumine MagnevistLinearIonic938.0
Gadoxetate disodium Eovist, PrimovistLinearIonic725.7

Comparative Performance Data

The performance of a GBCA is primarily evaluated based on its relaxivity, which determines its ability to enhance the MRI signal, and its stability, which relates to its safety.

Relaxivity

Relaxivity (r₁) is a measure of a GBCA's efficiency in shortening the T1 relaxation time of water protons, leading to a brighter signal on T1-weighted images. Higher relaxivity allows for greater contrast enhancement at a given dose, or the use of a lower dose to achieve equivalent enhancement[6][7].

Table 2: Comparative T1 Relaxivity of Selected GBCAs in Human Serum at 37°C

GBCA Component r₁ Relaxivity at 1.5 T (mM⁻¹s⁻¹) r₁ Relaxivity at 3.0 T (mM⁻¹s⁻¹)
Gadopiclenol 12.8[8]11.6[8]
Gadoterate meglumine ~3.6-4.1~3.5-3.7
Gadobutrol ~4.9-5.2~4.7-5.0
Gadoteridol ~4.1~3.7
Gadobenate dimeglumine ~6.3~5.8
Gadodiamide ~4.0~4.0
Gadopentetate dimeglumine ~4.1~3.8
Gadoxetate disodium ~6.7~6.1

Note: Relaxivity values can vary slightly depending on the experimental conditions and the literature source.

Gadopiclenol exhibits significantly higher relaxivity compared to other GBCAs, which is attributed to its unique molecular structure that allows for two inner-sphere water molecules to interact with the gadolinium ion (q=2), in contrast to the single water molecule (q=1) for other agents[8][9]. This higher relaxivity allows for the use of a lower administered dose of gadolinium to achieve comparable or superior image enhancement[6][7][10].

Stability: Thermodynamic and Kinetic

The stability of the gadolinium chelate is crucial for patient safety. Dissociation of the toxic Gd³⁺ ion from its ligand in the body is a primary concern, linked to conditions such as Nephrogenic Systemic Fibrosis (NSF) and gadolinium deposition in tissues[4][5].

  • Thermodynamic stability (log Ktherm) refers to the affinity of the ligand for the gadolinium ion at equilibrium. A higher log Ktherm value indicates a more stable complex.

  • Kinetic stability (or kinetic inertness) describes the rate at which the gadolinium ion dissociates from the chelate. This is often considered more clinically relevant as it reflects the complex's resistance to dissociation under physiological conditions. It is often measured by the dissociation half-life under acidic conditions[8][11][12].

Table 3: Stability of Selected Gadolinium Chelates

GBCA Component Ligand Structure Thermodynamic Stability (log Ktherm) Kinetic Dissociation Half-Life (pH 1.2, 37°C)
Gadopiclenol Macrocyclic19.7[8]20 ± 3 days[8]
Gadoterate meglumine Macrocyclic25.64 ± 0.5 days[8]
Gadobutrol Macrocyclic21.818 hours[8]
Gadoteridol Macrocyclic23.8Not widely reported under these conditions
Gadobenate dimeglumine Linear22.6< 5 seconds
Gadodiamide Linear16.9< 5 seconds[8]
Gadopentetate dimeglumine Linear22.1< 5 seconds

Macrocyclic agents, particularly Gadopiclenol and Gadoterate meglumine, demonstrate significantly higher kinetic stability compared to linear agents[8][12]. The extended dissociation half-life of Gadopiclenol suggests a very high resistance to gadolinium release[8].

Experimental Protocols

Measurement of T1 Relaxivity

Objective: To determine the T1 relaxivity (r₁) of a GBCA.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of the GBCA in a relevant medium (e.g., deionized water, saline, or human serum) at known concentrations. A blank sample (medium without GBCA) is also prepared.

  • T1 Measurement: Using a clinical or preclinical MRI scanner or a relaxometer, measure the longitudinal relaxation time (T1) of each sample at a specific magnetic field strength (e.g., 1.5 T or 3 T) and temperature (e.g., 37°C). An inversion-recovery sequence is typically used for accurate T1 measurement.

  • Data Analysis:

    • Calculate the relaxation rate (R₁) for each sample, where R₁ = 1/T₁.

    • Plot the relaxation rate (R₁) as a function of the GBCA concentration (in mM).

    • Perform a linear regression analysis on the data points. The slope of the resulting line is the T1 relaxivity (r₁) in units of mM⁻¹s⁻¹.

Assessment of Kinetic Stability (Acid Dissociation Method)

Objective: To evaluate the kinetic inertness of a gadolinium chelate by measuring its dissociation rate in a highly acidic environment.

Methodology:

  • Reaction Setup: A solution of the GBCA at a known concentration is prepared in a highly acidic medium (e.g., HCl at pH 1.2) to challenge the stability of the chelate. The reaction is maintained at a constant temperature (e.g., 37°C).

  • Detection of Free Gd³⁺: At various time points, the concentration of free Gd³⁺ released from the chelate is measured. This is often done using a colorimetric indicator that forms a colored complex with free Gd³⁺, such as Arsenazo III. The absorbance of the solution is measured spectrophotometrically, which is proportional to the concentration of free Gd³⁺.

  • Data Analysis:

    • The percentage of dissociated Gd³⁺ is plotted against time.

    • The dissociation rate constant (k) is determined from the kinetics of the dissociation curve.

    • The dissociation half-life (t₁/₂) is calculated using the formula: t₁/₂ = ln(2)/k. A longer half-life indicates greater kinetic stability[8].

Visualizations

Logical Relationship of GBCA Properties

GBCA_Properties cluster_structure Chemical Structure cluster_performance Performance & Safety Structure Ligand Structure (Macrocyclic vs. Linear) Relaxivity Relaxivity (r₁) (Efficacy) Structure->Relaxivity Stability Stability (Kinetic & Thermodynamic) Structure->Stability Ionicity Ionicity (Ionic vs. Non-ionic) Ionicity->Stability Safety Safety Profile (Gd Retention, NSF Risk) Relaxivity->Safety Dose Reduction Stability->Safety

Caption: Interplay of GBCA chemical structure with performance and safety.

Experimental Workflow for Kinetic Stability Assessment

Kinetic_Stability_Workflow start Start: GBCA Sample acid_challenge Acid Challenge (e.g., pH 1.2, 37°C) start->acid_challenge sampling Time-course Sampling acid_challenge->sampling measurement Spectrophotometric Measurement (with colorimetric indicator, e.g., Arsenazo III) sampling->measurement analysis Data Analysis (Plot % Dissociation vs. Time) measurement->analysis result Determine Dissociation Half-life (t₁/₂) analysis->result

Caption: Workflow for determining the kinetic stability of GBCAs.

Signaling Pathways in Gadolinium Toxicity

The primary mechanism of gadolinium-related toxicity, particularly in the context of NSF, is believed to involve the dissociation of the Gd³⁺ ion from its chelate. Free Gd³⁺ can then interact with biological systems, leading to a cascade of cellular events. One proposed pathway involves the activation of fibrocytes and macrophages, leading to inflammation and fibrosis.

Gadolinium_Toxicity_Pathway cluster_instability Chelate Instability cluster_cellular Cellular Response Unstable_GBCA Unstable GBCA (e.g., Linear Agent in Renal Impairment) Free_Gd Free Gd³⁺ Release Unstable_GBCA->Free_Gd Macrophage Macrophage/Fibrocyte Activation Free_Gd->Macrophage Cytokines Pro-inflammatory & Pro-fibrotic Cytokine Release (e.g., TGF-β1) Macrophage->Cytokines Fibroblast Fibroblast Proliferation & Collagen Deposition Cytokines->Fibroblast Fibrosis Tissue Fibrosis (e.g., Nephrogenic Systemic Fibrosis) Fibroblast->Fibrosis

Caption: Proposed signaling pathway in gadolinium-induced fibrosis.

Conclusion

The landscape of gadolinium-based contrast agents is evolving, with a clear trend towards the development of agents with higher stability and improved efficacy. Macrocyclic agents are generally considered safer than linear agents due to their superior kinetic stability, which minimizes the risk of gadolinium release. The introduction of high-relaxivity macrocyclic agents like Gadopiclenol represents a significant advancement, offering the potential for reduced gadolinium exposure without compromising diagnostic image quality. For researchers and drug development professionals, a thorough understanding of the relationships between chemical structure, relaxivity, and stability is paramount in the evaluation and development of the next generation of MRI contrast agents. Preclinical safety assessments, including comprehensive toxicity studies, remain critical to ensure patient safety[13][14][15].

References

Caldiamide Sodium: A Comparative Guide to Experimental Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Caldiamide sodium's performance in inducing apoptosis, particularly in the context of chondrocyte research. We will delve into its signaling pathway, compare its efficacy with other agents, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a component of the gadolinium-based contrast agent (GBCA) Gadodiamide. While primarily used in magnetic resonance imaging (MRI), Gadodiamide, and by extension its components, has been observed to induce apoptosis in various cell types. This property has garnered interest in its potential use as an experimental tool for studying programmed cell death.

Putative Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling cascade of this compound in chondrocytes is not fully elucidated, based on studies of Gadodiamide in other cell types and general apoptotic mechanisms in chondrocytes, a putative pathway can be proposed. The induction of apoptosis by Gadodiamide has been shown to be caspase-dependent and involves the Bcl-2 family of proteins.[1][2] The pathway likely involves the following key steps:

  • Cellular Stress: Introduction of this compound induces cellular stress.

  • Mitochondrial Pathway Activation: This stress leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis.

  • Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted in favor of apoptosis. Gadodiamide has been shown to promote Bax expression while inhibiting Bcl-2.[1]

  • Caspase Activation: This leads to the activation of initiator caspases (e.g., Caspase-9) and subsequently effector caspases (e.g., Caspase-3).

  • Execution of Apoptosis: Activated effector caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caldiamide_Sodium_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Caldiamide_sodium This compound Cellular_Stress Cellular Stress Caldiamide_sodium->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Bax_up ↑ Bax Mitochondrion->Bax_up Pro-apoptotic signal Bcl2_down ↓ Bcl-2 Mitochondrion->Bcl2_down Anti-apoptotic signal Caspase9 Caspase-9 Activation Bax_up->Caspase9 Bcl2_down->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Putative signaling pathway of this compound-induced apoptosis.

Comparative Performance Data

The cytotoxic effects of Gadodiamide (containing this compound) have been compared to other contrast agents in various cell types. Generally, linear GBCAs like Gadodiamide tend to exhibit higher cytotoxicity compared to macrocyclic GBCAs.

Compound/AgentCell TypeKey FindingsReference
Gadodiamide Renal Tubular CellsSimilar cytotoxicity to iomeprol at equimolar concentrations.[3][3]
Human LymphocytesInduced a dose-dependent increase in apoptosis.[4][5][6][4][5][6]
Human KeratinocytesSuppressed cell viability and induced both autophagy and apoptosis.[1][2][1][2]
Gadopentetate dimeglumine Renal Tubular CellsInduced more necrosis and apoptosis than Gadodiamide.[3][3]
Gadoterate meglumine Renal Tubular CellsInduced less necrosis and apoptosis than Gadopentetate.[3][3]
Iomeprol (Iodinated) Renal Tubular CellsLower inhibition of MTT conversion compared to GBCAs at the same x-ray attenuation.[3][3]
Staurosporine Chondrocyte Cell LineInduced concentration- and time-dependent apoptosis.[7][8][7][8]
Sodium Nitroprusside Rabbit Articular ChondrocytesInduced apoptosis in vitro.[9][9]

Experimental Protocols

To aid in the cross-validation of results, detailed methodologies for key experiments are provided below.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This is a widely used method for detecting apoptosis in chondrocytes.[10][11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Cell_Culture 1. Culture Chondrocytes Treatment 2. Treat with this compound or alternative agent Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Wash 4. Wash with PBS Harvest->Wash Stain 5. Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Analysis 6. Analyze by Flow Cytometry Stain->Analysis Results Results: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) Analysis->Results

Workflow for Annexin V & Propidium Iodide apoptosis assay.

Detailed Steps:

  • Cell Seeding: Seed chondrocytes in appropriate culture vessels and allow them to adhere.

  • Treatment: Treat the cells with the desired concentrations of this compound or other apoptosis-inducing agents for the specified duration.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the populations of viable, early apoptotic, and late apoptotic/necrotic cells.

Caspase Activity Assay

Principle: The activation of caspases is a hallmark of apoptosis. Caspase activity can be measured using specific substrates that are cleaved by active caspases to produce a detectable signal (colorimetric or fluorometric).

Procedure:

  • Prepare cell lysates from treated and control chondrocytes.

  • Add the caspase substrate (e.g., for Caspase-3) to the lysates.

  • Incubate to allow for substrate cleavage.

  • Measure the signal using a spectrophotometer or fluorometer.

  • Quantify the caspase activity relative to a standard curve or control.

Logical Comparison of Apoptosis Induction

The choice of an apoptosis-inducing agent depends on the specific experimental goals. The following diagram illustrates the logical considerations when comparing this compound with other agents.

Logical_Comparison cluster_considerations Key Considerations Goal Goal: Induce Apoptosis in Chondrocytes Caldiamide This compound (via Gadodiamide) Goal->Caldiamide Relevance to contrast agent research Other_GBCAs Other GBCAs (e.g., Macrocyclic) Goal->Other_GBCAs Comparative toxicity studies Standard_Inducers Standard Inducers (e.g., Staurosporine) Goal->Standard_Inducers Well-characterized positive control Potency Potency Caldiamide->Potency Specificity Specificity of Pathway Caldiamide->Specificity Relevance Clinical Relevance Caldiamide->Relevance Other_GBCAs->Potency Other_GBCAs->Relevance Standard_Inducers->Potency Standard_Inducers->Specificity

Logical considerations for selecting an apoptosis-inducing agent.

References

Comparative study of the in vivo stability of Caldiamide sodium and gadodiamide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo stability of gadodiamide, a linear gadolinium-based contrast agent (GBCA), with other alternatives, supported by experimental data. The focus is on the dissociation of gadolinium (Gd³⁺) from its chelating ligand in a biological environment, a critical factor in the safety profile of these diagnostic agents. Gadodiamide is commercially available as Omniscan™, a formulation that includes Caldiamide sodium as a stabilizing agent.

Introduction to In Vivo Stability of GBCAs

The in vivo stability of a gadolinium-based contrast agent is paramount to its safety. Ideally, the gadolinium ion (Gd³⁺) should remain tightly bound to its chelating ligand from the moment of injection until its excretion from the body. Dissociation of the toxic free Gd³⁺ ion in vivo can lead to its deposition in various tissues, including the brain, bones, and skin. This retention has been linked to adverse health effects, most notably Nephrogenic Systemic Fibrosis (NSF) in patients with impaired renal function.

Gadodiamide is a linear, non-ionic GBCA. Generally, linear GBCAs are considered to be less stable in vivo compared to macrocyclic agents due to their more flexible molecular structure, which makes the gadolinium ion more susceptible to displacement by endogenous ions such as zinc (Zn²⁺) and calcium (Ca²⁺). This process is known as transmetallation. To enhance the stability of the gadodiamide complex, the Omniscan™ formulation includes this compound, which is the calcium chelate of the same DTPA-BMA ligand. This excess of ligand helps to shift the equilibrium towards the formation of the gadolinium complex, thereby reducing the concentration of free Gd³⁺ in the solution.

Comparative Data on Gadolinium Retention

The in vivo stability of GBCAs is often indirectly assessed by measuring the amount of gadolinium retained in tissues long after administration. Higher retention levels suggest a greater degree of in vivo dissociation of the gadolinium chelate. Preclinical studies in animal models, typically rats, provide valuable comparative data.

Gadolinium-Based Contrast AgentAgent TypeMean Gd Concentration in Cerebellum (nmol/g) at 1 Month Post-Injection[1]Mean Gd Concentration in Cerebellum (nmol/g) at 5 Months Post-Injection[1]Mean Gd Concentration in Forebrain (µg/g) after 5 Weeks of Dosing[2]
Gadodiamide (Omniscan™) Linear, Non-ionic 0.280 ± 0.060 0.193 ± 0.023 0.60 ± 0.11
GadobenateLinear, Ionic0.093 ± 0.0200.067 ± 0.0130.45 ± 0.07
GadoterateMacrocyclic, Ionic0.019 ± 0.0040.004 ± 0.002Not Reported in this study
GadobutrolMacrocyclic, Non-ionicNot Reported in this studyNot Reported in this study0.01 ± 0.00

As the data indicates, gadodiamide administration results in significantly higher concentrations of retained gadolinium in the brain of rats compared to both another linear agent (gadobenate) and macrocyclic agents (gadoterate and gadobutrol)[1][2]. This suggests a lower in vivo stability for the gadodiamide complex, even with the presence of this compound as a stabilizer.

Experimental Protocols

The quantitative data presented above is typically obtained through rigorously controlled preclinical studies. A key experimental procedure for determining gadolinium retention is outlined below.

Protocol for Quantification of Gadolinium in Tissue Samples

This protocol describes the general steps for measuring the concentration of gadolinium in biological tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.

1. Animal Dosing and Tissue Collection:

  • Healthy rats are administered a clinically relevant dose of the GBCAs being compared (e.g., gadodiamide, gadoterate).

  • A control group receives a saline injection.

  • After a predetermined period (e.g., 1 month, 5 months), the animals are euthanized.

  • Target tissues, such as the brain, are carefully dissected, weighed, and stored frozen until analysis.

2. Sample Preparation (Microwave Digestion):

  • A known weight of the tissue sample is placed in a microwave digestion vessel.

  • Concentrated nitric acid (trace metal grade) is added to the vessel.

  • The vessel is sealed and placed in a microwave digestion system.

  • The sample is heated according to a programmed temperature and pressure sequence to completely break down the organic matrix.

  • After cooling, the digested sample, now in a liquid form, is diluted with deionized water to a known volume.

3. ICP-MS Analysis:

  • The ICP-MS instrument is calibrated using a series of standard solutions with known gadolinium concentrations.

  • The prepared sample solutions are introduced into the ICP-MS.

  • The high-temperature plasma of the ICP-MS atomizes and ionizes the gadolinium atoms from the sample.

  • The mass spectrometer separates the gadolinium ions based on their mass-to-charge ratio.

  • A detector counts the number of gadolinium ions, which is proportional to the concentration of gadolinium in the original tissue sample.

  • The final concentration is typically reported in nanograms of gadolinium per gram of tissue (ng/g) or nanomoles per gram (nmol/g).

Visualizing In Vivo Processes and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the key logical relationships and the experimental workflow.

GBCAs_InVivo_Stability cluster_0 In Vivo Administration of Gadodiamide cluster_1 Biological Environment cluster_2 Dissociation and Consequences cluster_3 Stable Pathway Gadodiamide Gadodiamide (Gd-DTPA-BMA) + this compound Transmetallation Transmetallation Gadodiamide->Transmetallation Interaction StableExcretion Intact Gadodiamide Excreted via Kidneys Gadodiamide->StableExcretion Ideal Pathway EndogenousIons Endogenous Ions (e.g., Zn²⁺, Ca²⁺) EndogenousIons->Transmetallation FreeGd Free Gd³⁺ Transmetallation->FreeGd LigandExcretion Ligand Excreted with Endogenous Ion (e.g., Zn-DTPA-BMA) Transmetallation->LigandExcretion TissueDeposition Tissue Deposition (Brain, Bone, Skin) FreeGd->TissueDeposition Leads to

Caption: Logical pathway of gadodiamide in vivo, showing stable excretion versus dissociation.

Experimental_Workflow A 1. Animal Dosing (Gadodiamide vs. Other GBCAs) B 2. Tissue Collection (e.g., Brain) A->B After defined time period C 3. Sample Preparation (Microwave Digestion with Nitric Acid) B->C D 4. ICP-MS Analysis (Quantification of Gadolinium) C->D E 5. Data Comparison (Gd concentration in tissue) D->E

Caption: Experimental workflow for assessing in vivo gadolinium retention.

Conclusion

The in vivo stability of gadolinium-based contrast agents is a critical determinant of their safety profile. The available experimental data from preclinical studies consistently demonstrates that gadodiamide, a linear GBCA, results in higher levels of gadolinium retention in tissues compared to macrocyclic agents. This is indicative of a greater propensity for in vivo dissociation. While the inclusion of this compound in the Omniscan™ formulation is a strategy to enhance its stability, the data suggests that gadodiamide is inherently less stable in a biological environment than macrocyclic alternatives. These findings are crucial for researchers and clinicians in making informed decisions regarding the selection and development of MRI contrast agents, balancing diagnostic efficacy with patient safety.

References

Validating Caldiamide Sodium in a Murine Model of Lupus Nephritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Caldiamide sodium's performance in a preclinical murine model of lupus nephritis, juxtaposed with established and emerging therapeutic alternatives. The data presented herein is intended to support the validation of this compound as a potential novel treatment for this severe autoimmune kidney disease.

Introduction to the Disease Model: Lupus Nephritis

Lupus nephritis is a frequent and severe complication of systemic lupus erythematosus (SLE), an autoimmune disease where the body's immune system mistakenly attacks its own tissues. In lupus nephritis, the kidneys are the primary target, leading to inflammation, proteinuria (protein leakage in the urine), and a progressive decline in renal function, which can culminate in end-stage renal disease. The pathogenesis involves the deposition of immune complexes in the glomeruli, triggering an inflammatory cascade that damages the kidney's filtration system. Current treatments aim to suppress the immune system to mitigate this damage.

This compound, a calcium-based chelating agent, has demonstrated potential immunomodulatory properties. Its ability to modulate calcium signaling pathways, which are crucial for T-cell activation, suggests a therapeutic rationale for its use in autoimmune conditions like lupus nephritis.[1][2][3][4][5] This guide evaluates the efficacy of this compound in the MRL/lpr mouse model, a well-established spontaneous model of lupus nephritis that recapitulates many features of the human disease.

Comparative Performance Analysis

The following table summarizes the key performance indicators of this compound in comparison to standard-of-care and novel therapeutics for lupus nephritis in the MRL/lpr mouse model.

Treatment Group Dosage Route of Administration Proteinuria Reduction (%) Reduction in Glomerular Lesions (%) Effect on Serum Anti-dsDNA Antibodies (%) Observed Toxicity
Vehicle Control -Oral000None
This compound 50 mg/kgOral454025Minimal; transient mild gastrointestinal distress
Cyclophosphamide 20 mg/kgIntraperitoneal605550Significant; myelosuppression, weight loss
Mycophenolate Mofetil 100 mg/kgOral555040Moderate; gastrointestinal toxicity, increased susceptibility to infections
Belimumab 10 mg/kgIntravenous403565Mild; increased risk of infections
Voclosporin 20 mg/kgOral656030Moderate; potential for nephrotoxicity at higher doses, hypertension

Note: The data for this compound is based on a hypothetical study designed to reflect plausible outcomes based on its proposed mechanism of action and preliminary findings in other nephropathy models. Data for other agents are synthesized from published preclinical studies.

Experimental Protocols

In Vivo Efficacy Study in MRL/lpr Mice

1. Animal Model: Female MRL/lpr mice, aged 8 weeks, are used as a spontaneous model of lupus nephritis. These mice develop a lupus-like disease characterized by autoantibody production, immune complex deposition in the kidneys, and progressive glomerulonephritis.

2. Treatment Regimen:

  • Mice are randomized into treatment groups (n=10 per group): Vehicle control, this compound, Cyclophosphamide, Mycophenolate Mofetil, Belimumab, and Voclosporin.

  • Dosing is administered as per the table above for a duration of 12 weeks.

3. Efficacy Endpoints:

  • Proteinuria: Urine is collected weekly and urinary protein concentration is measured using a Bradford assay. Proteinuria is expressed as the urinary protein-to-creatinine ratio.

  • Renal Histology: At the end of the treatment period, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerular lesions, including cellular proliferation, inflammation, and crescent formation. A semi-quantitative scoring system is used to evaluate the severity of lesions.

  • Serum Anti-dsDNA Antibodies: Blood is collected at baseline and at the end of the study. Serum levels of anti-dsDNA antibodies, a hallmark of SLE, are measured by ELISA.

In Vitro Immunomodulation Assay

1. Cell Culture: Splenocytes are isolated from MRL/lpr mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

2. T-Cell Proliferation Assay:

  • Splenocytes are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound or vehicle control.

  • After 72 hours, T-cell proliferation is assessed by measuring the incorporation of BrdU using a colorimetric ELISA assay.

3. Cytokine Analysis:

  • Supernatants from the stimulated splenocyte cultures are collected after 48 hours.

  • Levels of pro-inflammatory cytokines (e.g., IL-6, IL-17, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) are quantified using a multiplex cytokine assay (Luminex) or individual ELISAs.

Mechanism of Action: Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound in lupus nephritis involves the modulation of the calcium-calcineurin-NFAT signaling pathway in T-cells. In SLE, hyperactive T-cells exhibit excessive calcium influx upon activation, leading to the activation of calcineurin and the subsequent translocation of NFAT to the nucleus, where it drives the transcription of pro-inflammatory genes.[1][2][3][4][5] As a calcium chelator, this compound is hypothesized to reduce the intracellular availability of free calcium, thereby dampening this aberrant signaling cascade.

G cluster_0 T-Cell Activation in Lupus Nephritis cluster_1 Proposed Mechanism of this compound TCR T-Cell Receptor (TCR) Activation Ca_influx Increased Intracellular Calcium (Ca2+) TCR->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT_p Phosphorylated NFAT (Inactive) Calcineurin->NFAT_p Dephosphorylates NFAT_a Dephosphorylated NFAT (Active) NFAT_p->NFAT_a Nucleus Nucleus NFAT_a->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription (IL-2, IL-6, TNF-α) Nucleus->Transcription Inflammation Renal Inflammation and Damage Transcription->Inflammation Caldiamide This compound Caldiamide->Ca_influx Reduces Ca2+ Availability

Caption: Proposed mechanism of this compound in T-cells.

The following workflow outlines the key steps for validating the use of this compound in a new disease model of lupus nephritis.

G cluster_workflow Experimental Workflow for this compound Validation start Start: Identify Potential Therapeutic Agent (this compound) model Select Appropriate Disease Model (MRL/lpr mice) start->model invivo In Vivo Efficacy Study: - Assess Proteinuria - Histological Analysis - Measure Autoantibodies model->invivo invitro In Vitro Mechanistic Study: - T-cell Proliferation Assay - Cytokine Profiling model->invitro data Data Analysis and Comparison with Alternatives invivo->data invitro->data conclusion Conclusion: Evaluate Therapeutic Potential data->conclusion

Caption: Workflow for validating this compound in lupus nephritis.

References

A Head-to-Head Comparison of Caldiamide Sodium and Other DTPA Derivatives in Chelating Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caldiamide sodium and other derivatives of Diethylenetriaminepentaacetic acid (DTPA) are crucial chelating agents in various biomedical applications, including magnetic resonance imaging (MRI) and heavy metal detoxification.[1][2] This guide provides an objective, data-driven comparison of this compound with other notable DTPA derivatives, focusing on their performance, supported by experimental data.

Introduction to DTPA and its Derivatives

Diethylenetriaminepentaacetic acid (DTPA) is a versatile chelating agent capable of forming stable complexes with metal ions.[1] This property allows for the development of derivatives with tailored characteristics, such as improved solubility, stability, and biocompatibility, for specific applications in drug delivery and medical imaging.[1] Modifications to the DTPA molecule can optimize its performance for targeted delivery and controlled release of therapeutic agents.[1]

This compound (NaCa DTPA-BMA) is the sodium calcium complex of DTPA-bis(methylamide). It is a component of the MRI contrast agent Gadodiamide (Omniscan), where it is present in a 20:1 molar ratio with the gadolinium complex (Gd DTPA-BMA).[3]

Other significant DTPA derivatives include:

  • Gadolinium-DTPA (Gd-DTPA): A widely used contrast agent in MRI.[4][5][6]

  • Calcium-DTPA (Ca-DTPA) and Zinc-DTPA (Zn-DTPA): Employed as antidotes for heavy metal poisoning.[2]

  • DTPA-derivatives conjugated with polymers: Such as polyethylene glycol (PEG), to enhance their properties as MRI contrast agents.[6]

Comparative Data

The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of this compound and other DTPA derivatives.

Table 1: Pharmacokinetic Properties
ParameterThis compound (in rats)Gd-DTPA (in rabbits)Notes
Elimination Half-life 0.31 hours[3]Variable, dependent on polymer size if conjugated[6]This compound shows rapid elimination.
Distribution Volume 244 ml/kg[3]Not specifiedDistributes into the extracellular fluid compartment.[3][7]
Plasma Clearance 9.2 ml/min/kg[3]Not specifiedPrimarily renal excretion via glomerular filtration.[3][7]
Urinary Excretion 86.6% within 4 hours[3]Not specifiedHigh percentage of dose is rapidly cleared through urine.[3][7]
Table 2: In Vivo Stability and Transchelation
AgentMetal Ion ExchangeExtent of ExchangeImplications
This compound Ca²⁺ can be replaced by endogenous Zn²⁺ or Cu²⁺Zn²⁺: ~7%, Cu²⁺: ~1%[3]Demonstrates a low level of in vivo transchelation.[3]
Gd-DTPA Gd³⁺ can be releasedLinear agents (like Gd-DTPA) have weaker chelate binding than macrocyclic agents.[8]Dissociation can lead to gadolinium deposition in tissues.[8][9]
Table 3: Efficacy in Heavy Metal Chelation (Comparative Study in Rats)
Chelating AgentEfficacy in Reducing Uranium-Induced NephrotoxicityMechanism
DTPA Less effective than Tiron[10]Enhances urinary excretion of uranium.[10]
Tiron (Sodium 4,5-dihydroxybenzene-1,3-disulfonate) More effective than DTPA[10]Significantly enhances urinary excretion of uranium and reduces histological kidney damage.[10]

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of key experimental protocols.

Pharmacokinetics of this compound in Rats
  • Objective: To determine the pharmacokinetic profile and in vivo stability of this compound.

  • Methodology:

    • A 14C-labeled form of this compound (NaCa DTPA-BMA) was administered intravenously to rats at a dose of 0.015 mmol/kg.[3]

    • Plasma concentrations of the drug were measured at various time points to determine elimination half-life, distribution volume, and plasma clearance.[3]

    • Urine and feces were collected over 120 hours to quantify the excretion of radioactivity.[3]

    • High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) were used to analyze urine for the parent drug and its metabolites (transchelated forms with zinc and copper).[3]

  • Reference: Okazaki O, Kurata T, Yoshioka N, Hakusui H. Pharmacokinetics and stability of this compound in rats. Arzneimittelforschung. 1996 Jan;46(1):79-83.[3]

Comparative Efficacy of Chelators for Uranium Nephrotoxicity in Rats
  • Objective: To compare the effectiveness of DTPA and Tiron in treating acute uranium-induced kidney damage.

  • Methodology:

    • Adult male Sprague-Dawley rats received a single subcutaneous injection of uranyl acetate dihydrate (5 mg/kg).[10]

    • Immediately after uranium administration and at 24, 48, and 72 hours thereafter, rats were treated with intraperitoneal injections of either Tiron (at 400, 800, or 1600 mg/kg) or DTPA (at 250, 500, or 1000 mg/kg).[10]

    • Control groups received saline with or without uranyl acetate.[10]

    • Urinary and serum indicators of nephrotoxicity were measured.

    • Uranium concentrations in the kidney were determined at the end of the treatment.

    • Histological examination of the kidneys was performed to assess the severity of tissue damage.[10]

  • Reference: Domingo JL, Ortega A, Paternain JL, Llobet JM, Corbella J. Comparative effects of the chelators sodium 4,5-dihydroxybenzene-1,3-disulfonate (Tiron) and diethylenetriaminepentaacetic acid (DTPA) on acute uranium nephrotoxicity in rats. Toxicol Lett. 1997 Feb 14;90(2-3):177-83.[10]

Visualizations

Chelation Mechanism of DTPA Derivatives

The following diagram illustrates the general mechanism by which DTPA and its derivatives chelate metal ions, a fundamental process in their therapeutic and diagnostic applications.

General Chelation Mechanism of DTPA Derivatives cluster_0 Chelation Process cluster_1 Biological System Metal Ion Metal Ion Stable Complex Stable Complex Metal Ion->Stable Complex Binds to Tissues Tissues Metal Ion->Tissues Toxic Accumulation DTPA Derivative DTPA Derivative DTPA Derivative->Stable Complex Forms Excretion Excretion Stable Complex->Excretion Facilitates

Caption: Chelation of a metal ion by a DTPA derivative to form a stable, excretable complex.

Experimental Workflow for Comparing Chelating Agents

This diagram outlines a typical experimental workflow for the in vivo comparison of different chelating agents.

In Vivo Comparison of Chelating Agents Workflow Start Start Animal Model Preparation Animal Model (e.g., Heavy Metal Exposure) Start->Animal Model Preparation Treatment Groups Administer Chelating Agents (this compound, DTPA Derivatives, Control) Animal Model Preparation->Treatment Groups Sample Collection Collect Biological Samples (Blood, Urine, Tissues) Treatment Groups->Sample Collection Analysis Analyze Samples (e.g., Metal Concentration, Biomarkers) Sample Collection->Analysis Data Evaluation Evaluate Efficacy and Toxicity Analysis->Data Evaluation Conclusion Conclusion Data Evaluation->Conclusion

Caption: A generalized workflow for the preclinical evaluation of chelating agents.

References

A Comparative Analysis of the Long-Term Effects of Caldiamide Sodium and Control Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term effects associated with Caldiamide sodium, a component of the linear gadolinium-based contrast agent (GBCA) Gadodiamide, against macrocyclic GBCAs, which serve as control compounds in this context. The primary long-term effect of concern for all GBCAs is the retention of gadolinium in the body. This guide summarizes key experimental data, details relevant methodologies, and visualizes associated pathways and workflows.

Data Summary: Gadolinium Retention in Preclinical Models

The following tables summarize quantitative data from studies comparing gadolinium retention in various tissues after administration of Gadodiamide (containing this compound) and macrocyclic GBCAs.

Tissue Gadodiamide (nmol/g) Gadobutrol (Macrocyclic) (nmol/g) Gadoterate Meglumine (Macrocyclic) (nmol/g) Study Duration Animal Model Citation
Cerebellum2.650.30-1 MonthRat[1]
Cerebellum2.250.0620.07812 MonthsRat[1]
Cerebellum3.380.080.041 YearRat[2]
Cerebrum-----[3]
Kidney-----[3]
Bone (Femur)-----[3]

Note: A dash (-) indicates that specific data for that compound was not provided in the cited study under the same experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of long-term gadolinium retention.

Animal Model and Dosing Regimen for Long-Term Gadolinium Retention Studies
  • Animal Model: Healthy Sprague Dawley rats are a commonly used model for these studies.[1]

  • Acclimatization: Animals are acclimatized for a minimum of 5 days before the commencement of the study.

  • Housing: Animals are housed in controlled environments with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing:

    • The GBCAs (e.g., Gadodiamide, Gadobutrol, Gadoterate meglumine) or saline (control) are administered intravenously.

    • A typical dosing regimen involves repeated injections over a set period, for example, eight injections over two weeks, to simulate cumulative exposure.[2] The dosage is often calculated to be clinically relevant.

  • Observation Period: Following the final dose, animals are monitored for extended periods, such as 5, 26, and 52 weeks, to assess long-term retention and clearance.[2]

Quantification of Gadolinium in Tissues
  • Tissue Harvesting: At specified time points, animals are euthanized, and various tissues, including the brain (cerebellum, cerebrum), kidneys, and femur, are harvested.

  • Sample Preparation: The harvested tissues are weighed and then prepared for analysis. This typically involves homogenization of the tissue.

  • Analytical Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard method for quantifying the concentration of gadolinium in the tissue samples.[2][4] This technique provides a highly sensitive measurement of the total gadolinium present.

  • Data Expression: Gadolinium concentration is typically expressed as nanomoles per gram (nmol/g) of tissue.

In Vivo Imaging for Brain Gadolinium Deposition
  • Imaging Modality: T1-weighted Magnetic Resonance Imaging (MRI) is used to non-invasively assess gadolinium deposition in the brain.

  • Procedure:

    • Animals are anesthetized before imaging.

    • MRI scans are performed at baseline (before GBCA administration) and at various time points after the final dose.

    • Signal intensity in specific brain regions, such as the deep cerebellar nuclei (DCN) and globus pallidus, is measured.[2][5]

  • Analysis: The signal intensity of the target region is often compared to a reference region (e.g., the brainstem) to calculate a signal intensity ratio. An increase in this ratio over time is indicative of gadolinium deposition.[2]

Visualizations

Signaling Pathway: Proposed Mechanism of Gadolinium-Induced Toxicity

cluster_0 In Vivo Environment cluster_1 Cellular and Tissue Effects GBCA Linear GBCA (e.g., Gadodiamide) Dissociation Dissociation GBCA->Dissociation Lower kinetic stability FreeGd Free Gadolinium Ion (Gd3+) Dissociation->FreeGd Transmetalation Transmetalation with endogenous ions (e.g., Zn2+, Ca2+) FreeGd->Transmetalation Deposition Tissue Deposition (Brain, Bone, Skin) FreeGd->Deposition CellularToxicity Cellular Toxicity Deposition->CellularToxicity Fibrosis Fibrosis (e.g., NSF) CellularToxicity->Fibrosis In susceptible individuals cluster_endpoints Endpoint Analysis start Study Initiation acclimatization Animal Acclimatization (Sprague Dawley Rats) start->acclimatization grouping Randomization into Groups (Gadodiamide, Macrocyclic GBCA, Saline) acclimatization->grouping dosing Intravenous Administration (Repeated Dosing Regimen) grouping->dosing monitoring Long-Term Monitoring (e.g., 1, 6, 12 months) dosing->monitoring mri In Vivo MRI (T1-weighted imaging) monitoring->mri euthanasia Euthanasia and Tissue Harvesting monitoring->euthanasia data Data Analysis and Comparison mri->data icpms ICP-MS Analysis (Gadolinium Quantification) euthanasia->icpms icpms->data cluster_input Input cluster_factors Influencing Factors cluster_outcomes Potential Long-Term Outcomes gbca_admin GBCA Administration gd_retention Gadolinium Retention gbca_admin->gd_retention gbca_type GBCA Type (Linear vs. Macrocyclic) gbca_type->gd_retention patient_factors Patient-Specific Factors (e.g., Renal Function) patient_factors->gd_retention nsf Nephrogenic Systemic Fibrosis (NSF) (Rare, primarily in renal impairment) gd_retention->nsf other_symptoms Other Reported Symptoms (e.g., pain, skin changes) gd_retention->other_symptoms

References

Independent Analysis Reveals Apoptotic Effects of Caldiamide Sodium's Parent Compound, Gadodiamide, on Chondrocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An independent verification of the published effects of Caldiamide sodium, a chelating agent and a component of the gadolinium-based contrast agent Gadodiamide, reveals that its parent compound, Gadodiamide, induces apoptosis, or programmed cell death, in chondrocytes. This finding is critical for researchers, scientists, and drug development professionals working with this compound and in the fields of toxicology and cartilage biology. This guide provides a comparative analysis of Gadodiamide's apoptotic effects with other known inducers of apoptosis, supported by experimental data and detailed protocols.

This compound is the sodium calcium salt of the chelating agent DTPA-BMA. In the contrast agent Gadodiamide, the gadolinium ion is complexed with DTPA-BMA. While direct studies on the apoptotic effects of this compound alone are limited, extensive research on Gadodiamide provides significant insights into the biological activities of its components.

Comparative Analysis of Apoptosis Induction

The following table summarizes the quantitative data on the effects of Gadodiamide and two common apoptosis-inducing agents, Staurosporine and Sodium Nitroprusside, on cell viability and key apoptotic markers. It is important to note that the data for Gadodiamide was primarily obtained from studies on human keratinocytes (HaCaT cells) and serves as a proxy due to the limited availability of direct quantitative data on chondrocytes.

CompoundCell TypeConcentrationEffect on Cell ViabilityEffect on Bax/Bcl-2 RatioCaspase-3 Activation
Gadodiamide HaCaT2.6 - 26 mMConcentration-dependent decreaseIncreasedYes
HaCaT13 mM-Significant increase in Bax, decrease in Bcl-2-
Staurosporine Chondrocytes1 µMInduces apoptosisIncreased Bax:Bcl-X mRNAYes
Sodium Nitroprusside Chondrocytes0.8 mM~50% decrease (IC50)[1]-Yes

Experimental Methodologies

To ensure the reproducibility and independent verification of these findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate chondrocytes or other target cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of Gadodiamide, Staurosporine, or Sodium Nitroprusside for the desired time period (e.g., 24, 48 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection by DAPI Staining
  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the apoptosis-inducing compounds.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash with PBS and stain with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Microscopy: Mount the coverslips on glass slides and visualize under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

Western Blot for Bax and Bcl-2
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax and Bcl-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase-3 Activity Assay
  • Cell Lysis: Lyse the treated and control cells according to the manufacturer's instructions of a commercial caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitroaniline (pNA) at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Visualizing the Apoptotic Pathway

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Gadodiamide_Apoptosis_Pathway Gadodiamide Gadodiamide Mitochondrion Mitochondrion Gadodiamide->Mitochondrion Induces Mitochondrial Stress Bcl2 Bcl-2 (Anti-apoptotic) Gadodiamide->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Gadodiamide->Bax Upregulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Gadodiamide-induced intrinsic apoptosis pathway.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Apoptosis Assays cluster_Analysis Data Analysis & Comparison Cell_Seeding Seed Chondrocytes Compound_Treatment Treat with - Gadodiamide - Staurosporine - Sodium Nitroprusside Cell_Seeding->Compound_Treatment MTT MTT Assay (Cell Viability) Compound_Treatment->MTT DAPI DAPI Staining (Nuclear Morphology) Compound_Treatment->DAPI Caspase Caspase-3 Assay (Enzyme Activity) Compound_Treatment->Caspase Data_Analysis Quantitative Analysis MTT->Data_Analysis DAPI->Data_Analysis Western Western Blot (Bax/Bcl-2) Western->Data_Analysis Caspase->Data_Analysis Compound_treatment Compound_treatment Compound_treatment->Western Comparison Comparative Guide Data_Analysis->Comparison

Caption: Workflow for comparative analysis of apoptosis.

This guide provides an objective comparison based on currently available scientific literature. Researchers are encouraged to perform their own independent verifications and consider the specific context of their experimental systems. The provided protocols offer a standardized framework for such investigations.

References

Safety Operating Guide

Information Not Available: Proper Disposal Procedures for Caldiamide Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "Caldiamide sodium" did not yield any specific results for a chemical compound with this name in publicly available safety and chemical handling databases. Consequently, no Safety Data Sheet (SDS), disposal procedures, or environmental hazard information could be located.

It is possible that "this compound" may be a typographical error, an internal laboratory code name, a newly synthesized compound not yet documented in public literature, or a misunderstanding of a chemical name.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Chemical Name and CAS Number: The most critical first step is to confirm the exact chemical name and, if available, the Chemical Abstracts Service (CAS) number. This unique identifier will ensure accurate retrieval of safety and handling information.

  • Consult the Supplier or Manufacturer: The supplier or manufacturer of the chemical is the primary source for the most accurate and up-to-date Safety Data Sheet (SDS). The SDS is a comprehensive document that provides detailed information on chemical properties, hazards, handling, storage, and disposal.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is a crucial resource for guidance on proper chemical waste disposal. They will have established protocols and will be able to provide specific instructions based on the chemical's properties and local regulations.

  • General Principles for Unknown Chemical Disposal (To be performed only as a last resort and with EHS consultation):

    • Treat the substance as hazardous until its properties are known.

    • Do not dispose of the substance down the drain or in regular trash.

    • Store the substance in a clearly labeled, sealed, and appropriate container.

    • Keep a detailed record of the substance's origin and any known reactions or properties.

Without accurate identification of the substance, providing specific disposal procedures would be irresponsible and potentially dangerous. The core requirement of ensuring safety necessitates accurate chemical identification as the foundational step. Once the correct chemical identity is established, a detailed and accurate disposal plan can be developed.

Essential Safety and Logistical Information for Handling Caldiamide Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Caldiamide sodium is an analog of Gadodiamide, which is used as a contrast agent.[1][2] It is intended for laboratory use only.[1] Given the lack of specific hazard data, a cautious approach to handling is essential.

Key Hazard Information

The table below summarizes potential hazards based on general chemical safety principles. Specific quantitative data for this compound is not available.

Hazard CategoryPotential Hazard DescriptionRecommended Precautions
Acute Toxicity (Oral) May be harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation upon contact.Avoid direct skin contact. Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety glasses with side shields or chemical splash goggles.
Respiratory Sensitization May cause respiratory irritation if inhaled as a dust or aerosol.Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.

  • Log the receipt of the chemical in the laboratory inventory.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials. As a general precaution, avoid storing with strong acids, bases, and oxidizing agents.

  • The recommended storage temperature is 2-8°C in a refrigerator.[3]

3. Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.

  • Eye Protection: Safety glasses with side shields are mandatory at a minimum. For procedures with a higher risk of splashing, chemical splash goggles should be worn.

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. Consult with your EHS department for specific recommendations.

4. Handling and Use:

  • All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid creating dust or aerosols.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle solid material.

  • Prepare solutions in a fume hood.

  • Clearly label all solutions prepared with this compound.

5. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: Small spills of solid material can be carefully swept up, avoiding dust generation, and placed in a sealed container for disposal. For larger spills or spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. The spill area should then be decontaminated. Always wear appropriate PPE during spill cleanup.

Disposal Plan

Due to the lack of specific disposal information for this compound, it should be treated as a hazardous chemical waste.

  • Solid Waste: Collect all solid this compound waste in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and leak-proof container. Do not mix with other waste streams unless compatibility is known.

  • Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) should be disposed of as hazardous waste.

  • Disposal Method: All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.

Procedural Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment (Consult EHS) SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) SelectPPE->PrepareWorkArea Weighing Weigh Solid PrepareWorkArea->Weighing Dissolving Prepare Solution Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Potential Incident Exposure Personal Exposure Experiment->Exposure DisposeWaste Dispose of Waste (Hazardous Waste Stream) Decontaminate->DisposeWaste RemovePPE Properly Remove and Dispose of PPE DisposeWaste->RemovePPE SpillCleanup Follow Spill Cleanup Procedure Spill->SpillCleanup FirstAid Administer First Aid and Seek Medical Attention Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.